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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-amino-N-(2-fluorophenyl)benzamide

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Amino-N-(2-fluorophenyl)benzamide Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the anthranilamid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Properties of 2-Amino-N-(2-fluorophenyl)benzamide

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the anthranilamide (2-aminobenzamide) scaffold represents a highly privileged pharmacophore. Specifically, 2-amino-N-(2-fluorophenyl)benzamide (CAS: 39511-95-0) serves as a critical synthetic intermediate and a core structural motif for designing targeted therapeutics, including kinase inhibitors, epigenetic modulators, and ryanodine receptor agonists. This whitepaper deconstructs the structural properties, synthetic methodologies, and downstream applications of this compound, providing a rigorous framework for researchers utilizing this molecule in drug discovery pipelines.

Structural & Physicochemical Profiling

The molecular architecture of 2-amino-N-(2-fluorophenyl)benzamide consists of an anthranilic acid derivative coupled with a 2-fluoroaniline moiety. The strategic placement of the fluorine atom at the ortho position of the aniline ring is not merely a steric choice; it fundamentally alters the electronic and conformational landscape of the molecule.

Fluorine, being highly electronegative yet sterically similar to hydrogen, acts as a bioisostere that restricts the rotation of the N-C(aryl) bond. This conformational locking occurs via intramolecular dipole-dipole interactions between the fluorine atom and the amide carbonyl, or via weak F···H–N hydrogen bonding. By pre-organizing the molecule into a specific bioactive conformation, the entropic penalty upon target binding is significantly reduced, thereby enhancing receptor affinity.

Table 1: Quantitative Physicochemical Properties

PropertyValuePharmacological & Synthetic Significance
Molecular Formula C₁₃H₁₁FN₂ODefines the stoichiometric baseline for downstream functionalization.
Molecular Weight 230.24 g/mol [1]Highly compliant with Lipinski’s Rule of 5; optimal for oral bioavailability.
Calculated LogP ~2.50Exhibits excellent lipophilicity, ensuring favorable membrane permeability.
Topological Polar Surface Area 55.12 ŲFalls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 2The primary (-NH₂) and secondary (-NH-) amines facilitate active-site anchoring.
Hydrogen Bond Acceptors 2The carbonyl oxygen and fluorine atom act as critical interaction nodes.

Synthetic Methodology & Mechanistic Causality

The most efficient and scalable route to synthesize 2-amino-N-(2-fluorophenyl)benzamide involves the ring-opening amidation of isatoic anhydride using 2-fluoroaniline[2]. This pathway is preferred over direct peptide coupling with anthranilic acid because it avoids the need for expensive coupling reagents (e.g., HATU, EDCI) and prevents unwanted dimerization.

Synthesis A Isatoic Anhydride (Electrophile) C Nucleophilic Attack (Ring Opening) A->C B 2-Fluoroaniline (Nucleophile) B->C D Decarboxylation (-CO2 Gas) C->D E 2-Amino-N-(2-fluorophenyl)benzamide (Target Compound) D->E

Synthetic workflow of 2-amino-N-(2-fluorophenyl)benzamide via isatoic anhydride ring opening.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that the researcher can visually and chemically confirm reaction progression without immediate reliance on external instrumentation.

  • Reagent Solvation: Dissolve 1.0 equivalent of isatoic anhydride in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

    • Causality: DMF is a highly polar, aprotic solvent that stabilizes the zwitterionic transition state during nucleophilic attack without competing as a nucleophile itself.

  • Nucleophilic Addition: Add 1.1 equivalents of 2-fluoroaniline dropwise to the solution at room temperature.

    • Causality: The electron-withdrawing nature of the ortho-fluoro substituent reduces the nucleophilicity of the aniline[3]. A 10% stoichiometric excess compensates for this and drives the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80°C.

    • Causality: The ortho-fluoro group introduces steric hindrance. Elevated thermal energy is required to achieve the necessary collision frequency for the amine to attack the highly electrophilic C-4 carbonyl of the isatoic anhydride[2].

  • System Self-Validation (Decarboxylation): Monitor the reaction for active effervescence.

    • Causality: The ring-opening generates an unstable carbamic acid intermediate that spontaneously decarboxylates. The active bubbling of CO₂ gas serves as a real-time, visual indicator of reaction progress. Once gas evolution ceases entirely, the primary conversion is complete.

  • Precipitation Workup: Cool the mixture and pour it slowly into vigorously stirred, ice-cold distilled water.

    • Causality: The target benzamide is highly hydrophobic. Introducing the DMF solution into a high-dielectric aqueous environment forces the rapid precipitation of the product, leaving unreacted polar impurities in the aqueous phase. Filter and recrystallize from ethanol.

Pharmacological Applications & Scaffold Versatility

The 2-amino-N-(2-fluorophenyl)benzamide scaffold is not an endpoint; it is a versatile launchpad for complex drug architectures. Its primary utility lies in its ability to undergo predictable, high-yield cyclizations or act as a direct pharmacophore.

Applications Core 2-Amino-N-(2-fluorophenyl)benzamide (Core Scaffold) Path1 Cyclocondensation Core->Path1 Path2 Amidation / Acylation Core->Path2 Path3 Direct Target Binding Core->Path3 Prod1 4-Anilinoquinazolines (Anticancer Agents) Path1->Prod1 Prod2 Anthranilic Diamides (Agrochemicals) Path2->Prod2 Prod3 HDAC Inhibitors (Epigenetic Modulators) Path3->Prod3

Downstream pharmacological applications and synthetic divergence of the anthranilamide scaffold.

  • Precursor to 4-Anilinoquinazolines: By reacting the primary amine of the anthranilamide core with aldehydes or formamides followed by oxidative cyclization, researchers can synthesize 4-anilinoquinazoline derivatives. These are potent, ATP-competitive inhibitors of receptor tyrosine kinases (e.g., EGFR, HER2), making them critical in oncology[4].

  • Epigenetic Modulation (HDAC Inhibitors): The 2-aminobenzamide moiety is a well-documented Zinc-Binding Group (ZBG). In Class I Histone Deacetylase (HDAC) inhibitors, the primary amine and the carbonyl oxygen act as a bidentate ligand, chelating the catalytic zinc ion in the enzyme's active site, while the fluorophenyl ring occupies the hydrophobic foot pocket.

  • Agrochemical Development: Further acylation of the primary amine yields anthranilic diamides. These compounds exhibit exceptional selectivity for insect ryanodine receptors, causing uncontrolled calcium release and paralysis, serving as next-generation, eco-friendly insecticides.

Analytical Characterization

To ensure the integrity of the synthesized or procured compound, rigorous analytical validation is required. The expected spectroscopic profile is detailed below.

Table 2: Expected Analytical Signatures

Analytical TechniqueExpected Signal / ValueStructural Correlation
¹H NMR (DMSO-d₆) δ ~10.10 ppm (s, 1H)Amide -NH (Deshielded due to hydrogen bonding with ortho-F).
δ 7.80 - 6.50 ppm (m, 8H)Aromatic protons spanning both the anthranilamide and fluorophenyl rings.
δ ~6.30 ppm (br s, 2H)Primary amine (-NH₂); broad due to quadrupole relaxation and exchange.
¹³C NMR δ ~168.5 ppmAmide Carbonyl (C=O).
δ ~154.0 ppm (d, J ≈ 245 Hz)C-F carbon on the ortho-fluorophenyl ring (characteristic large coupling constant).
FT-IR Spectroscopy 3450, 3350 cm⁻¹N-H stretching vibrations confirming the presence of the primary amine.
1640 cm⁻¹Amide I band (C=O stretch), shifted slightly due to conjugation.
LC-MS (ESI+) m/z 231.1 [M+H]⁺Confirms the exact mass of the parent compound (MW 230.24)[1].

References

  • Beilstein Journal of Organic Chemistry. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Available at: [Link]

  • ACS Publications. "On-DNA Mannich Reaction for DNA-Encoded Library Synthesis." Available at:[Link]

  • SciELO. "The chemistry of isatins: a review from 1975 to 1999." Available at:[Link]

Sources

Exploratory

The Versatility of the 2-amino-N-(2-fluorophenyl)benzamide Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 2-amino-N-(2-fluorophenyl)benzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-N-(2-fluorophenyl)benzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of therapeutic agents. Its unique electronic and structural features make it a versatile building block for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on this scaffold, with a focus on their applications in oncology and infectious diseases.

The 2-amino-N-(2-fluorophenyl)benzamide Scaffold: An Overview

The 2-amino-N-(2-fluorophenyl)benzamide structure combines an anthranilamide core with a 2-fluorophenyl group attached to the amide nitrogen. The ortho-amino group and the amide linkage are crucial for its biological activity, often acting as a key pharmacophore that interacts with biological targets. The fluorine substitution on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also play a direct role in target binding through hydrogen bonding or other non-covalent interactions.

Synthesis of 2-amino-N-(2-fluorophenyl)benzamide Derivatives

The synthesis of 2-amino-N-(2-fluorophenyl)benzamide and its derivatives is most commonly achieved through the reaction of isatoic anhydride with 2-fluoroaniline.[1] This method is efficient and proceeds via a nucleophilic acyl substitution, followed by ring-opening and decarboxylation to yield the desired benzamide.

cluster_conditions Isatoic_Anhydride Isatoic Anhydride Intermediate Unstable Intermediate Isatoic_Anhydride->Intermediate + Two_Fluoroaniline 2-Fluoroaniline Two_Fluoroaniline->Intermediate Product 2-amino-N-(2-fluorophenyl)benzamide Intermediate->Product - CO2 DMF DMF (Solvent) Heat Heat (Reflux) CO2 CO2

Synthetic scheme for 2-amino-N-(2-fluorophenyl)benzamide.
Experimental Protocol: Synthesis of 2-amino-N-(2-fluorophenyl)benzamide

This protocol outlines a general procedure for the synthesis of the core scaffold.

Materials:

  • Isatoic anhydride

  • 2-fluoroaniline

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a suitable volume of DMF.

  • To this solution, add 2-fluoroaniline (1.0 equivalent).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Biological Activities and Mechanisms of Action

The 2-amino-N-(2-fluorophenyl)benzamide scaffold has been incorporated into molecules targeting a range of biological pathways, with notable success in the development of anticancer and antimicrobial agents.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A primary and extensively studied application of the 2-aminobenzamide scaffold is in the design of histone deacetylase (HDAC) inhibitors.[2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression in many cancers leads to the silencing of tumor suppressor genes.

The 2-aminobenzamide moiety acts as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity.[2] This interaction mimics the transition state of the natural substrate, leading to potent inhibition. The general structure of a 2-aminobenzamide-based HDAC inhibitor consists of the zinc-binding group, a linker region, and a "cap" group that interacts with the surface of the enzyme.[2]

cluster_normal Normal Cancer Cell State cluster_inhibited State with HDAC Inhibition HDAC_Inhibitor 2-Aminobenzamide HDAC Inhibitor HDAC_Enzyme HDAC Enzyme (Active Site with Zn2+) HDAC_Inhibitor->HDAC_Enzyme Inhibits Histone Acetylated Histone Deacetylated_Histone Deacetylated Histone Histone->Deacetylated_Histone HDAC Activity Hyperacetylated_Histone Hyperacetylated Histone Histone->Hyperacetylated_Histone Inhibition of Deacetylation Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Repression Tumor Suppressor Gene Repression Chromatin->Gene_Repression Open_Chromatin Open Chromatin Hyperacetylated_Histone->Open_Chromatin Gene_Activation Tumor Suppressor Gene Activation Open_Chromatin->Gene_Activation Apoptosis Apoptosis & Cell Cycle Arrest Gene_Activation->Apoptosis

Mechanism of action of 2-aminobenzamide-based HDAC inhibitors.

Derivatives of 2-amino-N-(2-fluorophenyl)benzamide have shown potent and selective inhibition of class I HDACs (HDAC1, 2, and 3).[3] The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Compound IDTargetIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
FNA HDAC395.48HepG21.30[3]
Compound 24a HDACs(Potent)HCT-116, MCF-7, A549(Potent)[4]
Compound 15k HDAC180U937, PC-3(Potent)[5]
HDAC2110
HDAC36

FNA: N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide

Antimicrobial Activity

Derivatives of the 2-aminobenzamide scaffold have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[1][6] The mechanism of action is not fully elucidated but may involve the disruption of essential cellular processes in microorganisms.

CompoundOrganismMIC (µg/mL)Reference
2-amino-N-(4-fluorophenyl)benzamide Aspergillus fumigatus12.5[1]
Staphylococcus aureus25[1]
Escherichia coli50[1]
2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide Mycobacterium tuberculosis6.25[6]

Structure-Activity Relationship (SAR)

The biological activity of 2-amino-N-(2-fluorophenyl)benzamide derivatives can be modulated by substitutions on both the benzamide and the N-phenyl rings.

  • Substitutions on the Benzamide Ring: Modifications at the 4 and 5-positions of the 2-aminobenzamide ring can influence potency and selectivity. For HDAC inhibitors, bulky aromatic groups at the 5-position have been shown to enhance subtype selectivity.[2]

  • The Role of the 2-Fluoro Substituent: The fluorine atom at the 2-position of the N-phenyl ring can participate in hydrogen bonding with the target protein, thereby increasing binding affinity. It can also block metabolic pathways, leading to improved bioavailability and a longer half-life.

  • The "Cap" Group: In the context of HDAC inhibitors, the nature of the "cap" group, which is typically attached via a linker to the 2-amino group, is a major determinant of isoform selectivity.

Experimental Protocols for Biological Evaluation

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the inhibitory activity of compounds against HDAC enzymes.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, 2, or 3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer

  • HDAC developer (containing a protease and a stop solution like Trichostatin A)

  • Test compounds and a reference inhibitor (e.g., SAHA)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the HDAC developer.

  • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Calculate the percent inhibition and determine the IC50 values.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well clear flat-bottom microplates

  • Spectrophotometric plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Conclusion and Future Perspectives

The 2-amino-N-(2-fluorophenyl)benzamide scaffold is a highly valuable pharmacophore in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Its role as a versatile zinc-binding group in HDAC inhibitors is well-established, and ongoing research continues to explore its potential in modulating other biological targets. The ease of synthesis and the ability to readily introduce chemical diversity make this scaffold an attractive starting point for the generation of compound libraries for high-throughput screening. Future research will likely focus on the development of more potent and isoform-selective inhibitors, as well as the exploration of novel therapeutic applications for this promising class of compounds.

References

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

  • La, D. D., et al. (n.d.). Design and Synthesis of Novel N‐(2‐aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study. Request PDF. [Link]

  • Abdel-Aziem, A., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences. [Link]

  • Rundle, N. T. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (n.d.). PMC. [Link]

  • Otrubova, K., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry. [Link]

  • Wang, H., et al. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. (2020). Frontiers in Chemistry. [Link]

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Perwez, A., et al. (2012). Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters. [Link]

  • Bressi, J. C., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). International Journal of Molecular Sciences. [Link]

  • Petrikaite, V., et al. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Pharmaceuticals. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules. [Link]

  • Toscano-Marquez, B., et al. (n.d.). N -(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Request PDF. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PMC. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). ResearchGate. [Link]

  • Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. (n.d.). Enlighten Theses. [Link]

  • Examples of 2‐aminobenzamide‐histone deacetylase (HDAC) inhibitors and... (n.d.). ResearchGate. [Link]

  • Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety. (n.d.). Chinese Journal of Chemistry. [Link]

  • Kubicova, L., et al. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [Link]

  • Li, Y., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Chemistry. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Preprints.org. [Link]

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. [Link]

  • Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. (2022). ResearchGate. [Link]

  • Al-Omair, M. A., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Molecules. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE. (n.d.). Semantic Scholar. [Link]

  • A selection of the latest prepared amino benzamides. IC50 values... (n.d.). ResearchGate. [Link]

  • Schufle, J. A., et al. (2009). 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. (2023). ResearchGate. [Link]

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (n.d.). ChemRxiv. [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2025). ResearchGate. [Link]

  • Al-Sultan, S. Q., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Chemical Review and Letters. [Link]

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Foundational

Strategic Fluorination of Benzamide Derivatives in Drug Discovery: Mechanisms, Applications, and Protocols

Executive Summary The incorporation of fluorine into small-molecule therapeutics represents one of the most transformative strategies in modern medicinal chemistry. In 2020 alone, approximately 25% of all FDA-approved dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small-molecule therapeutics represents one of the most transformative strategies in modern medicinal chemistry. In 2020 alone, approximately 25% of all FDA-approved drugs contained at least one fluorine atom[1]. Among privileged pharmacological scaffolds, benzamide derivatives are frequently subjected to strategic fluorination to optimize pharmacokinetics, metabolic stability, and target binding affinity[2]. This technical guide provides an in-depth analysis of fluorinated benzamides, exploring the causality behind their physicochemical behavior, their emerging roles in targeted protein degradation and radiopharmacology, and the self-validating experimental protocols required for their evaluation.

Mechanistic Rationale for Fluorination

The decision to fluorinate a benzamide scaffold is never arbitrary; it is driven by the unique stereoelectronic and physicochemical properties of the fluorine atom.

  • Metabolic Stability (Blocking CYP450): The carbon-fluorine (C–F) bond is exceptionally strong (~116 kcal/mol) compared to the carbon-hydrogen (C–H) bond (~98 kcal/mol). Strategic placement of fluorine on the benzamide aromatic ring or adjacent aliphatic chains effectively blocks cytochrome P450-mediated oxidative metabolism, thereby extending the drug's half-life[2][3].

  • Conformational Control via IMHBs: Fluorine acts as a weak hydrogen-bond acceptor. In ortho-fluoro benzamides, intramolecular hydrogen bonds (IMHBs) can form between the fluorine atom and the amide N–H group. This interaction locks the molecule into a specific, bioactive conformation, significantly reducing the entropic penalty upon binding to the target receptor[4][5].

  • Lipophilicity and Permeability: Fluorination predictably modulates lipophilicity (LogP/LogD). The high electronegativity of fluorine alters the molecular electrostatic potential surface, generally increasing lipophilicity and enhancing both cell membrane permeability and blood-brain barrier (BBB) penetration[6][7].

G A Benzamide Scaffold B Fluorination (C-F Bond Formation) A->B C Metabolic Stability (Blocks CYP450) B->C D Conformational Control (IMHBs & Gauche Effect) B->D E Lipophilicity (LogP) (Membrane Permeability) B->E F Enhanced in vivo Efficacy & Target Affinity C->F D->F E->F

Logical flow of how fluorination enhances the pharmacological profile of benzamides.

Therapeutic Case Studies

Targeted Protein Degradation (PROTACs)

Recent advancements in Proteolysis Targeting Chimeras (PROTACs) have identified non-phthalimide, benzamide-type molecules as potent Cereblon (CRBN) binders. Studies demonstrate that perfluorination or specific ortho-fluorination of the benzamide ring significantly increases binding affinity to the human CRBN thalidomide-binding domain (hTBD) compared to non-fluorinated analogs[4][8]. The fluorine atom introduces an amphiphilic character—acting simultaneously as a hydrophobic moiety and a hydrogen-bond acceptor—optimizing the ligand's fit within CRBN's tri-tryptophan pocket[5].

Epigenetic Modulation (HDAC Inhibitors)

Fluorinated benzamides are heavily utilized in the design of Histone Deacetylase inhibitors (HDACis). The introduction of a trifluoromethyl or fluoro-phenyl group into the benzamide cap region or the "foot pocket" unit attached to the zinc-binding domain drastically alters the inhibitory profile. This modification often increases potency and selectivity against specific Class I HDAC isoenzymes (e.g., HDAC1 and HDAC2) by optimizing hydrophobic interactions deep within the catalytic channel[9].

Radiopharmaceuticals for PET Imaging

Because of its favorable half-life (109.8 min) and clean decay profile, Fluorine-18 is the gold standard for Positron Emission Tomography (PET). [18F]-labeled (ω-fluoroalkylether)benzamides have been engineered as high-affinity dual σ1/σ2 receptor radioligands for prostate tumor imaging[6][10]. These fluorinated benzamides are designed to maintain cLogP values within the optimal 1.0–3.0 range, ensuring rapid target accumulation, high specific binding, and minimal non-specific background noise[6].

G A Fluorinated Benzamide (CRBN Binder) C PROTAC Chimera A->C Linker B Target Protein Ligand B->C Linker D Ternary Complex Formation C->D Binds CRBN E Ubiquitination D->E E2 Ligase F Proteasomal Degradation E->F

Mechanism of targeted protein degradation via fluorinated benzamide PROTACs.

Quantitative Data Analysis

The empirical benefits of fluorination on benzamide scaffolds are best observed through direct comparison of binding affinities and partition coefficients.

Compound ClassTargetStructural ModificationBinding AffinityLipophilicityKey Pharmacological Benefit
Benzamide CRBN Binder (8d) hTBD (CRBN)ortho-FluorinationIC50 = 63 ± 16 μMIncreased LogDEnhanced IMHB; locked bioactive conformation[4].
Benzamide CRBN Binder (8c) hTBD (CRBN)Non-fluorinatedHigher IC50Lower LogDBaseline reference; higher entropic penalty[4].
[18F]-Benzamide (3a) Sigma-1 (σ1)2-fluoroethoxyKi = 6.26 nMcLogP = 1.0 - 3.0Optimal lipophilicity for in vivo PET imaging[6].
[18F]-Benzamide (3a) Sigma-2 (σ2)2-fluoroethoxyKi = 10.2 nMcLogP = 1.0 - 3.0High tumor contrast; rapid hepatobiliary clearance[6].

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Microscale Thermophoresis (MST) for CRBN Binding Affinity

Causality: MST is selected over Surface Plasmon Resonance (SPR) because it measures binding in a free solution, preserving the native conformation of the hTBD without the artifacts of surface immobilization[4].

  • Target Labeling: Label purified hTBD using an NHS-ester fluorescent dye. Causality: NHS-ester targets primary amines (lysines), avoiding maleimide chemistry which could disrupt critical cysteine residues within the target binding pocket.

  • Ligand Titration: Prepare a 16-point serial dilution of the fluorinated benzamide in assay buffer. Causality: A 16-point curve ensures the capture of both the unbound baseline and complete saturation phases, which is mathematically required for accurate sigmoidal fitting.

  • Thermophoresis Measurement: Load samples into standard glass capillaries. Apply an IR laser to create a microscopic temperature gradient. The movement of the hTBD-ligand complex will differ from unbound hTBD due to changes in the hydration shell upon benzamide binding.

  • Self-Validation Checkpoint: Before calculating the IC50, evaluate the capillary scan for uniform initial fluorescence. A variance of >10% across capillaries indicates ligand-induced protein aggregation or non-specific adsorption to the glass, invalidating the binding curve.

Protocol 2: Synthesis and [18F]-Radiolabeling of Benzamide Derivatives

Causality: Nucleophilic aliphatic substitution is utilized to introduce the [18F] isotope. Because [18F]fluoride from a cyclotron is heavily hydrated and unreactive, strict anhydrous conditions and phase-transfer catalysts are mandatory[6].

  • Isotope Activation: Trap aqueous [18F]fluoride on an anion exchange cartridge. Elute with a solution of Kryptofix 2.22 and K2CO3. Perform azeotropic drying with anhydrous acetonitrile at 100°C. Causality: Kryptofix 2.22 sequesters K+ ions, leaving [18F]- as a "naked," highly reactive nucleophile.

  • Nucleophilic Substitution (SN2): Add the benzamide tosylate precursor (e.g., 2 mg in anhydrous DMF) to the dried [18F]fluoride. Heat at 65–70°C for 15 minutes. Causality: This specific temperature range provides sufficient thermal energy to displace the tosylate leaving group while preventing the thermal degradation of the benzamide core.

  • Purification: Quench the reaction with water and purify via semi-preparative HPLC.

  • Self-Validation Checkpoint: Confirm the radiochemical purity of the formulated tracer via analytical radio-HPLC. A single peak with >99% area integration is required. This ensures the biological PET readout is driven solely by the target radiotracer, not by free [18F]fluoride (which accumulates in bone) or labeled byproducts.

G A Precursor Synthesis (Tosylate/Halide) C Nucleophilic Substitution (SN2 Reaction, 65-70°C) A->C B [18F]Fluoride Activation (Kryptofix 2.22 / K2CO3) B->C D HPLC Purification (Radiochemical Purity >99%) C->D E In Vivo PET Imaging (Target Accumulation) D->E

Step-by-step workflow for the 18F-radiolabeling of benzamide derivatives for PET imaging.

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • Design and Investigation of a[18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • The Pharmaceutical Industry in 2020.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.
  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma.
  • 2,3,4,5,6-Pentafluorobenzamide | 652-31-3. Benchchem.
  • Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.
  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI.
  • Fluorocyclisation via I(I)/I(III) catalysis: a concise route to fluorinated oxazolines.
  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine and piperidine motifs.
  • Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand.

Sources

Exploratory

Engineering Class I-Selective HDAC Inhibitors: The Role of 2-amino-N-(2-fluorophenyl)benzamide as a Strategic Precursor

Abstract The development of isoform-selective Histone Deacetylase (HDAC) inhibitors remains a critical objective in targeted oncology and the management of neurodegenerative disorders. While pan-HDAC inhibitors utilizing...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of isoform-selective Histone Deacetylase (HDAC) inhibitors remains a critical objective in targeted oncology and the management of neurodegenerative disorders. While pan-HDAC inhibitors utilizing hydroxamic acid zinc-binding groups (ZBGs) demonstrate potent epigenetic modulation, their clinical utility is frequently limited by off-target toxicities and poor pharmacokinetic profiles. This technical guide explores the structural rationale, synthetic utility, and biochemical validation of 2-amino-N-(2-fluorophenyl)benzamide (CAS: 39511-95-0) as a highly versatile precursor for engineering next-generation, Class I-selective HDAC inhibitors.

The Epigenetic Landscape and the Anthranilamide Pharmacophore

Histone deacetylases (HDACs) are pivotal epigenetic regulators that control chromatin architecture and gene expression. Dysregulation of Class I HDACs (HDAC1, 2, 3, and 8) is a hallmark of various malignancies and gene-silencing pathologies, such as Friedreich’s Ataxia 1[1].

To mitigate the adverse effects associated with aggressive zinc chelation by hydroxamates, medicinal chemists have pivoted toward the 2-aminobenzamide (anthranilamide) scaffold. This moiety acts as a highly selective ZBG, coordinating the catalytic Zn²⁺ ion in a bidentate fashion via its carbonyl oxygen and ortho-amino group 2[2]. The anthranilamide group binds less aggressively than hydroxamates, exploiting the specific geometry of the Class I HDAC foot pocket to achieve superior isoform selectivity3[3].

G A 2-amino-N-(2-fluorophenyl) benzamide Precursor B Cap-Linker Conjugation A->B Synthesis C Novel HDACi Candidate B->C Purification D Zinc Coordination (Class I HDACs) C->D Binding E Chromatin Relaxation D->E Inhibition F Gene Transcription (e.g., p21, FXN) E->F Activation

Mechanistic progression from the 2-amino-N-(2-fluorophenyl)benzamide precursor to gene activation.

Structural Rationale of 2-amino-N-(2-fluorophenyl)benzamide

The selection of 2-amino-N-(2-fluorophenyl)benzamide as a chemical precursor is driven by precise structure-activity relationship (SAR) logic:

  • The ZBG Core: The 2-aminobenzamide unit is pre-organized to enter the 11 Å hydrophobic channel of HDAC1/2/3. The free ortho-amine is strictly required for zinc coordination and hydrogen bonding with neighboring histidine residues (H145, H146)4[4].

  • The 2-Fluorophenyl Motif: The introduction of a fluorine atom ortho to the amide nitrogen serves multiple purposes. Fluorine is highly electronegative and small; it restricts the dihedral angle between the amide plane and the phenyl ring via dipole minimization and potential intramolecular hydrogen bonding (F···H-N). This conformational locking reduces the entropic penalty upon target binding. Furthermore, the C-F bond enhances metabolic stability against cytochrome P450-mediated oxidation compared to an unsubstituted phenyl ring5[5].

Synthetic Methodologies: Functionalization Workflows

To convert this precursor into a potent HDAC inhibitor, the molecule must be extended to include a surface-recognition "cap" group. Because the 2-amino group must remain unmodified to function as the ZBG, synthetic functionalization is directed toward the 2-fluorophenyl ring.

Step-by-Step Protocol: Synthesis of a Cap-Conjugated Derivative

Causality & Design: We utilize electrophilic aromatic substitution to attach a linker-cap to the fluorophenyl ring. To prevent the highly nucleophilic 2-amino group from interfering, it is temporarily masked using a Boc protecting group.

  • Step 1: ZBG Protection Dissolve 2-amino-N-(2-fluorophenyl)benzamide (1.0 eq) in anhydrous dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir at room temperature for 12 hours. This masks the primary amine, preventing polymerization during subsequent electrophilic steps.

  • Step 2: Electrophilic Aromatic Substitution (Chlorosulfonation) Cool the N-Boc protected intermediate to 0°C. Slowly add chlorosulfonic acid (5.0 eq) dropwise. The para-directing nature of the amide nitrogen on the fluorophenyl ring selectively yields the sulfonyl chloride intermediate. Caution: Highly exothermic reaction; maintain anhydrous conditions.

  • Step 3: Cap Conjugation React the crude sulfonyl chloride with a capping amine (e.g., 1-methylpiperazine, 2.0 eq) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 eq) in tetrahydrofuran (THF) for 4 hours. This installs the surface-recognition motif necessary to interact with the rim of the HDAC active site.

  • Step 4: Deprotection & Isolation Treat the conjugated intermediate with a 1:1 mixture of TFA/DCM for 2 hours to cleanly remove the Boc group, restoring the critical bidentate ZBG. Concentrate under vacuum and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to yield the final HDACi candidate (>98% purity).

G Step1 Phase 1: Chemical Synthesis Boc-Protection & Chlorosulfonation Step2 Phase 2: Structural Validation NMR & HRMS Analysis Step1->Step2 Step3 Phase 3: Biochemical Profiling Fluorometric HDAC Assay Step2->Step3 Step4 Phase 4: Cellular Assays MTT Viability & Western Blot Step3->Step4

Four-phase experimental workflow for validating HDAC inhibitors derived from the precursor.

In Vitro Validation Protocols

A self-validating biochemical assay is essential to confirm that the synthesized derivative successfully targets Class I HDACs.

Protocol: Fluorometric HDAC Activity Assay

Causality: Utilizing a fluorogenic substrate (Boc-Lys(Ac)-AMC) allows for highly sensitive, continuous monitoring of deacetylase activity. The cleavage of the acetyl group by HDAC sensitizes the substrate; subsequent addition of a developer (trypsin-like protease) releases the AMC fluorophore, which is quantified at Ex/Em = 360/460 nm.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Dilution: Serially dilute the synthesized derivative and a reference standard (Entinostat/MS-275) from 10 µM to 1 nM in DMSO (final DMSO concentration <1%).

  • Enzyme Incubation: In a black 96-well microplate, combine 10 µL of compound, 20 µL of recombinant HDAC enzyme (e.g., HDAC1, 2, 3, or 6), and 20 µL of assay buffer. Self-Validation Control: Include wells with buffer only (No-Enzyme Control) to establish baseline fluorescence and rule out compound auto-fluorescence.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC, 50 µM final concentration). Incubate at 37°C for 30 minutes.

  • Development & Detection: Add 50 µL of the developer solution containing Trichostatin A (to halt further HDAC activity). Incubate for 15 minutes at room temperature. Read fluorescence on a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve) normalized against the vehicle control.

Quantitative Data Presentation

The functionalization of the 2-amino-N-(2-fluorophenyl)benzamide precursor yields derivatives with profound selectivity for Class I HDACs over Class IIb (HDAC6), outperforming standard reference inhibitors in isoform specificity.

CompoundHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Selectivity Index (Class I / IIb)
Precursor (Fragment) >50.0>50.0>50.0>100.0N/A
Synthesized Derivative 0.120.280.45>20.0>160
Entinostat (MS-275) 0.180.511.20>20.0>110

Table 1: Comparative in vitro inhibitory activity. The synthesized derivative demonstrates superior potency against HDAC1/2 and enhanced selectivity over HDAC6 compared to the clinical standard Entinostat.

Conclusion & Future Perspectives

The molecule 2-amino-N-(2-fluorophenyl)benzamide represents a highly strategic building block in the medicinal chemist's arsenal. By providing a pre-organized, metabolically stable anthranilamide ZBG, it bypasses the toxicity bottlenecks associated with hydroxamic acids. The protocols and rationales outlined in this guide demonstrate how targeted functionalization of its fluorophenyl ring can yield robust, self-validating Class I HDAC inhibitors. Future drug development pipelines should leverage this precursor to explore novel cap-linker combinations, particularly for indications requiring stringent isoform selectivity such as neuro-epigenetic therapies and targeted leukemic interventions.

References

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy - MDPI,
  • Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - PMC,
  • Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors - MDPI,
  • Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)

Sources

Foundational

Structural Elucidation of 2-Amino-N-(2-fluorophenyl)benzamide: A Comprehensive Crystallographic Guide

Executive Summary Anthranilamides (2-aminobenzamides) represent a privileged scaffold in both medicinal chemistry and agrochemical development, frequently appearing in kinase inhibitors and ryanodine receptor modulators....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthranilamides (2-aminobenzamides) represent a privileged scaffold in both medicinal chemistry and agrochemical development, frequently appearing in kinase inhibitors and ryanodine receptor modulators. The introduction of a 2-fluorophenyl moiety at the amide nitrogen—yielding 2-amino-N-(2-fluorophenyl)benzamide (CAS 39511-95-0) —creates a highly specific stereoelectronic environment. This whitepaper provides an in-depth technical framework for the single-crystal X-ray diffraction (SC-XRD) analysis of this molecule. By examining the causality behind crystal growth, data collection, and structural refinement, this guide establishes a self-validating protocol for mapping the complex hydrogen-bonding networks that dictate the molecule's three-dimensional conformation.

Theoretical Framework: Conformational Drivers

The structural integrity and biological activity of 2-amino-N-(2-fluorophenyl)benzamide are heavily influenced by its non-covalent interaction capacity.

The S(6) Intramolecular Hydrogen Bond: As observed in related anthranilamide derivatives, the ortho-amino group acts as a primary hydrogen bond donor to the adjacent carbonyl oxygen[1]. This forms a robust, six-membered intramolecular hydrogen-bonded ring (an S(6) motif). The causality here is thermodynamic: the formation of this intramolecular bond significantly lowers the overall energy of the system, locking the benzamide core into a nearly planar conformation. This pre-organization reduces the entropic penalty upon binding to biological targets[2].

Stereoelectronic Effects of the 2-Fluoro Substitution: The highly electronegative fluorine atom on the N-phenyl ring exerts a strong inductive effect, altering the electron density of the amide nitrogen. Furthermore, the steric bulk and electrostatic nature of the 2-fluoro group dictate the torsion angle between the benzamide plane and the fluorophenyl ring. Fluorine can act as a weak hydrogen bond acceptor, potentially participating in multi-center interactions (e.g., N−H⋯F or C−H⋯F ) that guide the supramolecular assembly and crystal packing of the molecule[3].

HBond_Logic N1 2-Amino-N-(2-fluorophenyl)benzamide N2 Amine Donor (NH2) N1->N2 N3 Carbonyl Acceptor (C=O) N1->N3 N4 Amide Donor (NH) N1->N4 N5 Fluoro Acceptor (C-F) N1->N5 N6 Intramolecular H-Bond (S(6) Motif) N2->N6 Donates to N3->N6 Accepts from N7 Intermolecular H-Bond (Crystal Packing) N3->N7 Accepts from N4->N7 Donates to N5->N7 Accepts from (Weak)

Fig 1: Logical mapping of hydrogen bond donors and acceptors dictating molecular conformation.

Experimental Protocol: A Self-Validating XRD Workflow

To achieve a high-resolution crystal structure, the experimental workflow must be strictly controlled. The following step-by-step protocol is designed as a self-validating system, ensuring that each phase of the experiment verifies the integrity of the previous one.

Phase I: Single Crystal Growth

Causality: High-quality, defect-free single crystals are prerequisite for coherent X-ray diffraction. The solvent system must balance solubility (to dissolve the compound) and volatility (to allow slow supersaturation).

  • Solvent Selection: Dissolve 50 mg of high-purity (>99%) 2-amino-N-(2-fluorophenyl)benzamide in 3 mL of a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:1 v/v). The polar solvent solvates the amide, while the non-polar solvent controls the dielectric constant.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Validation: This removes microscopic particulate impurities that cause premature, disordered nucleation.

  • Evaporation: Cap the vial with perforated Parafilm. Store in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4-7 days, harvest crystals exhibiting sharp edges and uniform extinction under a polarizing microscope (target dimensions: 0.1×0.15×0.2 mm).

Phase II: SC-XRD Data Collection

Causality: Cryogenic temperatures are mandatory. Cooling reduces atomic thermal vibrations (minimizing the Debye-Waller factor), which is critical for the precise spatial localization of light atoms like hydrogen.

  • Mounting: Coat the selected crystal in a cryoprotectant oil (e.g., Paratone-N) and mount it on a MiTeGen loop.

  • Cooling: Transfer to the goniometer of an X-ray diffractometer equipped with a microfocus source (Mo , λ=0.71073 Å) and cool to 100 K using a nitrogen cold stream.

  • Diffraction: Collect data using ω and ϕ scans. Validation: Ensure the completeness of the data sphere is >99% up to a resolution of 0.77 Å.

Phase III: Structure Solution and Refinement

Causality: Solving the phase problem and refining the structural model against the observed data ensures the mathematical trustworthiness of the molecular geometry.

  • Integration: Integrate the diffraction frames and apply empirical absorption corrections (e.g., SADABS).

  • Solution: Solve the structure using Intrinsic Phasing algorithms (e.g., SHELXT) to locate the heavy atoms (C, N, O, F).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Localization: Critical Step. Locate the amine ( −NH2​ ) and amide ( −NH ) hydrogen atoms directly from the difference Fourier map and refine their coordinates freely. This validates the exact geometry of the hydrogen-bonding network. Carbon-bound hydrogens are placed using a riding model.

  • System Validation: The model is considered self-validated and complete when the final R1​ value is <0.05 , the weighted wR2​ is <0.15 , and the goodness-of-fit (S) is approximately 1.0, with no residual electron density peaks >0.5e−/A˚3 .

XRD_Workflow N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Slow Evaporation) N1->N2 Validated Purity N3 X-Ray Data Collection (Diffractometer, 100K) N2->N3 Suitable Crystal N4 Structure Solution (Intrinsic Phasing/SHELXT) N3->N4 Diffraction Data N5 Structure Refinement (Least Squares/SHELXL) N4->N5 Initial Phase N6 Crystallographic Analysis (Packing, H-Bonds) N5->N6 Final .cif File

Fig 2: Self-validating experimental workflow for Single-Crystal X-Ray Diffraction.

Quantitative Data Presentation

Based on the established crystallographic behavior of highly homologous fluorinated N-phenylanthranilamides[1][3], the following tables summarize the representative quantitative data expected from the refinement of 2-amino-N-(2-fluorophenyl)benzamide.

Table 1: Representative Crystallographic Parameters

ParameterExpected Value RangeSignificance
Crystal System Monoclinic or TriclinicTypical for asymmetric substituted benzamides.
Space Group P21​/c or P1ˉ Indicates centrosymmetric packing driven by paired intermolecular H-bonds.
Temperature 100(2) KMinimizes thermal motion for accurate H-atom mapping.
Radiation Mo ( λ=0.71073 Å)Provides high resolution and minimal absorption for organic molecules.
Torsion Angle (C-C-N-C) 40° – 75°Defines the twist of the 2-fluorophenyl ring relative to the planar benzamide core.
Final R1​ [I > 2 σ (I)] <0.050 Validates the high accuracy of the structural model.

Table 2: Key Hydrogen Bond Geometries

Interaction TypeMotifDonor (D)Acceptor (A)D···A Distance (Å)D-H···A Angle (°)
Intramolecular S(6) Amine ( −NH2​ )Carbonyl ( C=O )2.60 – 2.75135 – 145
Intermolecular R22​(8) Amide ( −NH )Carbonyl ( C=O )2.85 – 3.05160 – 175
Intermolecular WeakAmine ( −NH2​ )Fluoro ( −F )3.10 – 3.30120 – 140

Note: The highly directional nature of the S(6) intramolecular bond forces the D−H⋯A angle into a constrained ~140° geometry, distinguishing it from the highly linear (>160°) intermolecular bonds[2].

References

  • Crystal structure and Hirshfeld-surface analysis of the pesticide etoxazole Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Intramolecular Hydrogen Bonding in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

Conformational Locking via Intramolecular Hydrogen Bonding in N-(2-fluorophenyl)benzamide Derivatives: A Mechanistic Guide

Executive Summary In rational drug design, minimizing the entropic penalty of target binding is a primary objective. N-(2-fluorophenyl)benzamide derivatives represent a privileged scaffold where the strategic placement o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, minimizing the entropic penalty of target binding is a primary objective. N-(2-fluorophenyl)benzamide derivatives represent a privileged scaffold where the strategic placement of an ortho-fluorine atom induces a highly directional N-H···F intramolecular hydrogen bond. This whitepaper explores the physical chemistry, analytical validation, and structural implications of this interaction, providing researchers with a robust, self-validating framework for exploiting fluorinated amides in foldamer design and medicinal chemistry.

The Strategic Role of Fluorine in Amide Conformation

Fluorine is the most electronegative element, yet its tightly held lone pairs and low polarizability make it a surprisingly weak hydrogen bond acceptor in intermolecular aqueous networks. However, causality shifts dramatically in constrained intramolecular environments. When a fluorine atom is positioned ortho to an amide linkage—as in N-(2-fluorophenyl)benzamides—the rigid geometry of the sp2 -hybridized amide backbone forces the fluorine and the amide N-H proton into close spatial proximity.

This forced proximity overcomes the low polarizability of fluorine, resulting in a strong intramolecular N-H···F hydrogen bond. The primary mechanistic consequence of this bond is conformational planarization 1. By locking the dihedral angle between the phenyl ring and the amide plane, the molecule is pre-organized into a specific, predictable geometry. This pre-organization reduces the conformational entropy lost upon binding to a biological target, thereby enhancing binding affinity. Furthermore, in complex derivatives, the N-H group can participate in three-centered (bifurcated) hydrogen bonds, balancing interactions between the fluorine and other adjacent acceptors (e.g., a carbonyl oxygen) 1.

Visualizing the Conformational Locking Mechanism

The logical progression from molecular design to structural rigidification and its subsequent analytical validation is mapped below.

ConformationalLocking Design N-(2-fluorophenyl)benzamides Features Structural Features Design->Features OrthoF Ortho-F Acceptor Features->OrthoF AmideNH Amide N-H Donor Features->AmideNH IntraHB Intramolecular N-H···F Bond OrthoF->IntraHB AmideNH->IntraHB ConfLock Conformational Planarization IntraHB->ConfLock NMR NMR: 1H-19F HOESY & 1hJFH ConfLock->NMR Validated by DFT DFT: QTAIM & NCI Analysis ConfLock->DFT Quantified by

Workflow of N-H···F hydrogen bond formation, conformational locking, and analytical validation.

Experimental Protocol: A Self-Validating Workflow for Conformational Analysis

To definitively prove the existence and strength of the N-H···F interaction, researchers must employ a self-validating system that cross-references spatial proximity with orbital overlap and electron density 2. The following step-by-step methodology ensures rigorous validation.

Step 1: Sample Preparation in Aprotic Media

  • Action: Dissolve the synthesized N-(2-fluorophenyl)benzamide derivative in a rigorously dried, non-competing aprotic solvent (e.g., CDCl3​ or CD2​Cl2​ ).

  • Causality: Protic or highly polar solvents (like DMSO or Methanol) act as competitive hydrogen bond acceptors/donors. Using a non-polar aprotic solvent ensures that the observed hydrogen bonding network is strictly intramolecular, preserving the native locked conformation.

Step 2: Spatial Proximity Validation via 2D HOESY NMR

  • Action: Acquire a 2D 1H−19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) spectrum.

  • Causality: The nuclear Overhauser effect relies on dipole-dipole cross-relaxation, which scales inversely with the sixth power of the internuclear distance ( r−6 ). The presence of a strong cross-peak between the amide N-H proton and the ortho-fluorine atom provides incontrovertible proof that the two atoms are in close spatial proximity (< 3.0 Å) 2.

Step 3: Orbital Overlap Confirmation via Scalar Coupling

  • Action: Acquire a high-resolution 1D 1H -NMR spectrum, followed by a 1H{19F} -decoupled NMR spectrum.

  • Causality: Spatial proximity alone does not define a chemical bond; steric crowding can force atoms together without electronic interaction. To validate the bond, we measure the scalar coupling across the hydrogen bond ( 1hJFH​ ). If the N-H proton signal appears as a doublet (typically with a coupling constant of 10–17 Hz) that collapses into a singlet upon 19F decoupling, it proves that electron delocalization and orbital overlap are occurring between the donor and acceptor 2. This is the ultimate self-validation of a true hydrogen bond.

Step 4: Energetic Quantification via DFT and QTAIM

  • Action: Perform quantum mechanical geometry optimization (e.g., at the M06-2X/def2-TZVP level) followed by Quantum Theory of Atoms in Molecules (QTAIM) analysis.

  • Causality: While NMR proves the bond's existence, DFT/QTAIM quantifies its strength. QTAIM identifies the Bond Critical Point (BCP) between the hydrogen and fluorine atoms. By calculating the electron density ( ρ ) and its Laplacian ( ∇2ρ ) at the BCP, researchers can extract the exact stabilization energy of the hydrogen bond, confirming its role in the thermodynamic stability of the planar conformer 3.

Quantitative Data Summary

The structural and energetic parameters of the N-H···F interaction in fluorinated benzamides are highly consistent across literature. The table below summarizes the critical quantitative metrics used to benchmark these interactions 3, 4.

ParameterAnalytical MethodTypical Value RangeMechanistic Significance
N-H···F Distance X-ray Crystallography / DFT1.90 – 2.10 ÅSignificantly shorter than the sum of van der Waals radii (~2.67 Å), indicating a strong, stabilizing interaction.
1hJFH​ Coupling 1D 1H -NMR10.0 – 17.0 HzConfirms covalent character and orbital overlap across the hydrogen bond space.
BCP Electron Density ( ρ ) QTAIM Computation0.015 – 0.025 a.u.Validates the existence of the bond critical point; higher values correlate with stronger bonds.
Hydrogen Bond Energy ( EHB​ ) DFT / QTAIM-4.0 to -7.0 kcal/molQuantifies the thermodynamic stabilizing effect, proving the energetic favorability of the locked planar conformation.

Conclusion

The incorporation of an ortho-fluorine atom into benzamide scaffolds is not merely a steric or lipophilic modification; it is a precise stereoelectronic tool. By establishing a robust N-H···F intramolecular hydrogen bond, researchers can deliberately engineer the conformational landscape of a molecule. Utilizing the self-validating NMR and DFT protocols outlined in this guide ensures that these interactions are accurately detected, quantified, and leveraged for the development of high-affinity therapeutics and advanced supramolecular architectures.

References

  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. MDPI Molecules (2017).[Link]

  • Chapter 11: Hydrogen Bonds and NMR. Royal Society of Chemistry Books (2025).[Link]

  • 1H NMR Study on the Conformation of Aromatic Amides Limited by Three-center Hydrogen Bonds. Chemical Journal of Chinese Universities (2022).[Link]

  • Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR studies and DFT-based computations. RSC Advances (2018).[Link]

Sources

Foundational

Bioactivity profile of 2-amino-N-(2-fluorophenyl)benzamide analogs

Epigenetic Modulation via 2-Amino-N-(2-fluorophenyl)benzamide Analogs: Bioactivity, Mechanism, and Preclinical Evaluation Executive Summary The development of selective epigenetic modulators has fundamentally shifted the...

Author: BenchChem Technical Support Team. Date: March 2026

Epigenetic Modulation via 2-Amino-N-(2-fluorophenyl)benzamide Analogs: Bioactivity, Mechanism, and Preclinical Evaluation

Executive Summary

The development of selective epigenetic modulators has fundamentally shifted the paradigm of targeted therapeutics, particularly in oncology and neurodegenerative diseases. Among these, the 2-aminobenzamide scaffold has emerged as a highly privileged pharmacophore. Specifically, 2-amino-N-(2-fluorophenyl)benzamide analogs represent a critical class of small molecules designed to selectively inhibit Class I Histone Deacetylases (HDACs). Unlike traditional pan-HDAC inhibitors (such as hydroxamic acids like SAHA), which suffer from off-target toxicity and poor pharmacokinetic profiles, 2-aminobenzamide derivatives exploit the unique structural topology of Class I HDACs (HDAC1, 2, and 3) to achieve remarkable isoform selectivity[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the bioactivity profile of these analogs. We will explore the causality behind their rational design, the mechanistic impact of the 2-fluorophenyl substitution, and the self-validating experimental protocols required to evaluate their efficacy in preclinical pipelines.

Mechanistic Grounding: The Causality of Scaffold Design

To understand the bioactivity of 2-amino-N-(2-fluorophenyl)benzamide analogs, we must examine the physical chemistry of the target-ligand interaction. Class I HDACs feature a narrow, 14 Å deep hydrophobic catalytic tunnel with a zinc ion (Zn²⁺) at its base, responsible for the deacetylation of lysine residues on histone tails[2].

The Zinc-Binding Group (ZBG)

The 2-aminobenzamide moiety functions as the ZBG. Unlike hydroxamic acids that aggressively bind zinc (often leading to mutagenicity and broad-spectrum metalloenzyme interference), the ortho-amino group and the amide carbonyl of the 2-aminobenzamide form a highly specific bidentate chelation complex with the Zn²⁺ ion[1]. This interaction is entropically favored only within the specific dimensions of the Class I HDAC catalytic pocket.

The Role of the 2-Fluorophenyl Substitution

The addition of a fluorine atom at the ortho position of the phenyl ring is not a mere cosmetic modification; it is a calculated structural intervention:

  • Conformational Locking: Fluorine is highly electronegative but sterically small (van der Waals radius of 1.47 Å, similar to oxygen). It induces a dipole-dipole repulsion with the adjacent amide carbonyl, locking the molecule into a specific dihedral angle that perfectly aligns with the HDAC entry channel.

  • Foot Pocket Exploitation: HDAC1 and HDAC2 possess a distinct 14 ų "foot pocket" adjacent to the zinc-binding site. The 2-fluorophenyl group is precisely angled to occupy this cavity, driving selectivity away from HDAC3 (which has a more restricted lower periphery) and completely bypassing Class II HDACs[2].

  • Metabolic Stability: The highly polarized C-F bond resists cytochrome P450-mediated oxidative metabolism, significantly extending the in vivo half-life of the analog compared to unsubstituted variants[3].

G HDAC Class I HDAC Enzyme (HDAC1/2/3) Zinc Catalytic Zn2+ Ion HDAC->Zinc contains Chromatin Chromatin Relaxation & Gene Transcription Zinc->Chromatin inhibition prevents deacetylation ZBG 2-Aminobenzamide (Zinc-Binding Group) ZBG->Zinc bidentate chelation Fluoro 2-Fluorophenyl Moiety (Surface/Foot Pocket) ZBG->Fluoro amide linkage Fluoro->HDAC steric/electronic fit

Fig 1: Mechanistic pathway of Class I HDAC inhibition by 2-amino-N-(2-fluorophenyl)benzamide analogs.

Bioactivity Profile & Structure-Activity Relationship (SAR)

The bioactivity of these analogs is primarily quantified via their inhibitory potency (IC₅₀) against recombinant HDAC enzymes and their subsequent downstream effects on cellular proliferation. In models of Friedreich's Ataxia and various leukemias, 2-aminobenzamide analogs have demonstrated the ability to reverse epigenetic silencing by promoting chromatin relaxation[4].

The following table synthesizes representative quantitative data, comparing a standard unsubstituted 2-aminobenzamide scaffold (e.g., Entinostat) against a highly optimized 2-fluorophenyl analog.

Compound ClassHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Primary Cellular Phenotype
Unsubstituted 2-Aminobenzamide 210 ± 15350 ± 20850 ± 40> 10,000Moderate G1 cell cycle arrest
2-Amino-N-(2-fluorophenyl) Analog 115 ± 10180 ± 12> 2,000> 10,000Robust apoptosis in K562 cells
2-Amino-N-(4-fluorophenyl) Analog 300 ± 25450 ± 3095 ± 8> 10,000FXN gene reactivation[4]

Data Interpretation: Moving the fluorine atom from the ortho (2-fluoro) to the para (4-fluoro) position shifts the selectivity profile. The 2-fluoro analog is highly selective for HDAC1/2 due to optimal foot pocket engagement, whereas the 4-fluoro analog exhibits enhanced HDAC3 inhibition, which is critical for specific neurodegenerative applications like Friedreich's Ataxia[4],[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these analogs must rely on self-validating assay systems. Below are the definitive methodologies for establishing the bioactivity profile of 2-amino-N-(2-fluorophenyl)benzamide derivatives.

Protocol 1: In Vitro Fluorogenic HDAC Enzyme Inhibition Assay

Causality: We utilize a two-step, trypsin-coupled fluorogenic assay. The substrate (a fluorophore-conjugated acetylated peptide) is non-fluorescent. HDAC removes the acetyl group, exposing a lysine residue. Trypsin is then added; it can only cleave the peptide to release the fluorophore if the lysine has been deacetylated. This dual-enzyme dependency ensures that any detected fluorescence is strictly a result of HDAC activity, eliminating false positives from auto-fluorescent compounds.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA). Reconstitute the 2-amino-N-(2-fluorophenyl)benzamide analog in DMSO to a 10 mM stock.

  • Serial Dilution: Perform a 3-fold serial dilution of the compound in assay buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 384-well black microplate, combine 10 µL of recombinant HDAC1 enzyme (0.5 ng/µL final) with 10 µL of the diluted compound.

    • Self-Validation Step: Include a "No Enzyme" control (background fluorescence) and a "Vehicle Only" control (maximum activity). Include Entinostat as a positive reference inhibitor.

  • Substrate Addition: Add 10 µL of Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate at 37°C for 60 minutes.

  • Development: Add 10 µL of Developer Solution (containing Trypsin and 2 µM Trichostatin A to immediately halt any further HDAC activity). Incubate for 20 minutes at room temperature.

  • Detection: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Compound Prep Serial Dilution Step2 Enzyme Incubation (HDAC1/2/3 + Drug) Step1->Step2 Step3 Fluorogenic Substrate Addition Step2->Step3 Step4 Trypsin Developer Cleavage Step3->Step4 Step5 Fluorescence Readout (Ex:360nm/Em:460nm) Step4->Step5

Fig 2: Step-by-step in vitro fluorogenic assay workflow for evaluating HDAC inhibitory activity.

Protocol 2: Cellular Target Engagement (Histone H3 Hyperacetylation)

Causality:In vitro enzymatic potency does not guarantee cellular efficacy due to potential membrane permeability issues or intracellular degradation. We use Western blotting of whole-cell lysates to confirm that the analog successfully penetrates the cell membrane and engages its target in the nucleus, resulting in the hyperacetylation of Histone H3.

  • Cell Culture & Treatment: Seed K562 cells (human erythroleukemia) at 5 × 10⁵ cells/mL in RPMI-1640 medium. Treat cells with the analog at 1x, 5x, and 10x the established in vitro IC₅₀ concentration for 24 hours.

  • Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease inhibitors and a broad-spectrum HDAC inhibitor cocktail (to preserve acetylation states during lysis).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour.

  • Antibody Probing:

    • Probe overnight at 4°C with primary antibody against Acetyl-Histone H3 (Lys9/Lys14).

    • Self-Validation Step: Probe the same membrane with an antibody against total Histone H3 and GAPDH to ensure equal protein loading and to confirm that the drug is inducing acetylation, not merely upregulating total histone expression.

  • Imaging: Apply HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence (ECL). Quantify band densitometry to determine the fold-increase in acetylation relative to vehicle control.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Synthesis of 2-amino-N-(2-fluorophenyl)benzamide from Isatoic Anhydride

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-N-(2-fluorophenyl)benzamide, a valuable scaffold in medicinal chemistry. The synthesis is achieved through the reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-N-(2-fluorophenyl)benzamide, a valuable scaffold in medicinal chemistry. The synthesis is achieved through the reaction of isatoic anhydride with 2-fluoroaniline. This application note details two effective methodologies: a conventional heating approach and a microwave-assisted synthesis. It provides in-depth explanations of the underlying chemical principles, safety protocols, and characterization techniques, designed for researchers, scientists, and professionals in drug development.

Introduction

2-Aminobenzamide derivatives are a significant class of compounds in pharmaceutical sciences, known for a wide range of biological activities. Their structural framework is a key feature in molecules developed as antimicrobial and anticancer agents.[1] The synthesis of these compounds is often efficiently accomplished through the reaction of isatoic anhydride with various primary and secondary amines, offering a direct and versatile route to a diverse library of N-substituted 2-aminobenzamides.[1][2]

This reaction proceeds via a nucleophilic acyl substitution, where the amine attacks a carbonyl group of the isatoic anhydride. This is followed by a ring-opening and subsequent decarboxylation to yield the final 2-aminobenzamide product.[2][3] The target molecule, 2-amino-N-(2-fluorophenyl)benzamide, incorporates a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Reaction Scheme and Mechanism

The reaction involves the nucleophilic attack of the amino group of 2-fluoroaniline on one of the carbonyl carbons of isatoic anhydride. The subsequent ring-opening and loss of carbon dioxide gas drives the reaction to completion.

Scheme 1: Synthesis of 2-amino-N-(2-fluorophenyl)benzamide

Mechanism Insight: The reaction is initiated by the nucleophilic amine attacking the more electrophilic carbonyl group (C4) of the isatoic anhydride. This leads to the formation of a tetrahedral intermediate. The anhydride ring then opens, forming a carbamic acid intermediate which is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the stable 2-aminobenzamide product.[3][4]

Materials and Equipment

Reagents
ReagentCAS No.Molecular Weight ( g/mol )PuritySupplier
Isatoic Anhydride118-48-9163.13≥96%Sigma-Aldrich
2-Fluoroaniline348-54-9111.12≥99%Sigma-Aldrich
Dimethylformamide (DMF), Anhydrous68-12-273.0999.8%Sigma-Aldrich
Ethyl Acetate141-78-688.11ACS GradeFisher Scientific
Hexane110-54-386.18ACS GradeFisher Scientific
Deionized Water-18.02--
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Microwave reactor (for Protocol 2)

  • Microwave-safe reaction vessel with stirrer bar

  • Buchner funnel and filtration flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[5][6]

Experimental Protocols

Two primary methods are presented for this synthesis. The choice between them may depend on available equipment and desired reaction time.

Protocol 1: Conventional Heating Method

This method employs standard laboratory heating and is widely accessible. A similar procedure has been successfully used for the synthesis of related fluorinated aminobenzamides.[3][7]

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.63 g, 10 mmol, 1.0 equiv.) in 20 mL of anhydrous dimethylformamide (DMF).

  • Reagent Addition: To this stirring solution, add 2-fluoroaniline (1.11 g, 1.0 mL, 10 mmol, 1.0 equiv.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane). The disappearance of the starting materials (isatoic anhydride and 2-fluoroaniline) indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold deionized water with stirring.

  • Product Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 20 mL cold deionized water to remove any residual DMF.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure 2-amino-N-(2-fluorophenyl)benzamide.

  • Drying and Characterization: Dry the purified product under vacuum. Determine the yield, melting point, and characterize by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[2][3]

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a small magnetic stirrer, combine isatoic anhydride (0.815 g, 5 mmol, 1.0 equiv.) and 2-fluoroaniline (0.555 g, 0.5 mL, 5 mmol, 1.0 equiv.).

  • Solvent Addition: Add a few drops (approx. 0.5 mL) of DMF to the mixture to ensure homogeneity.[2][3]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120-140 °C for 10-15 minutes at a power of 150-300 W. Note: Reaction parameters may need optimization depending on the specific microwave reactor model.

  • Cooling: After irradiation, allow the vessel to cool to room temperature (or use the instrument's cooling system).

  • Work-up and Isolation: Add 20 mL of ice-cold deionized water to the reaction mixture to precipitate the product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification, Drying, and Characterization: Follow steps 7 and 8 from Protocol 1.

Data Presentation and Expected Results

The following table summarizes the key parameters and expected outcomes for this synthesis.

ParameterProtocol 1 (Conventional)Protocol 2 (Microwave)
Reaction Time 4-6 hours10-15 minutes
Temperature 90-100 °C120-140 °C
Expected Yield 70-85%75-90%
Appearance Off-white to light brown solidOff-white to light brown solid
Melting Point Approx. 130-140 °C (literature for similar compounds)[3]Approx. 130-140 °C

Visualization of Workflow

The general workflow for the synthesis is depicted below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: Isatoic Anhydride 2-Fluoroaniline Mix Combine Reagents in Flask/Vessel Reagents->Mix Solvent Prepare Solvent: Anhydrous DMF Solvent->Mix React Heat (Conventional or Microwave) Mix->React Monitor Monitor by TLC React->Monitor Cool Cool to RT Monitor->Cool Precipitate Precipitate in Ice Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Purify Recrystallize Filter->Purify Dry Dry Under Vacuum Purify->Dry Characterize Characterize: Yield, MP, NMR, MS Dry->Characterize FinalProduct Pure Product: 2-amino-N-(2-fluorophenyl)benzamide Characterize->FinalProduct

Caption: General workflow for the synthesis of 2-amino-N-(2-fluorophenyl)benzamide.

Safety and Handling Precautions

  • Isatoic Anhydride: Causes serious eye irritation and may cause an allergic skin reaction.[5][6][8] Handle in a well-ventilated area, preferably a fume hood.[5][9] Avoid contact with skin and eyes.[8][9]

  • 2-Fluoroaniline: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation and serious eye damage.[10][11] May cause respiratory irritation.[10][11] Use in a fume hood and keep away from ignition sources.[12]

  • Dimethylformamide (DMF): A skin and eye irritant. It is also a suspected teratogen. Always handle with appropriate gloves and in a fume hood.

  • General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] Facilities should be equipped with an eyewash station and a safety shower.[9] All chemical waste must be disposed of according to institutional and local regulations.

References

  • Vertex AI Search. (2012, May 9).
  • Cole-Parmer. (2005, October 3).
  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS | CAS 348-54-9 MSDS.
  • Central Drug House (P) Ltd.
  • CDH Fine Chemical.
  • Fisher Scientific. (2025, December 18).
  • Sabbaghan, M., et al. (2012). A highly efficient green synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives from reaction of isatoic anhydride, primary amines and 2-bromoacethophenone. Combinatorial Chemistry & High Throughput Screening, 15(9), 745-8. Available at: [Link]

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3664-3684. Available at: [Link]

  • BenchChem. (2025).
  • University of Glasgow. (n.d.). Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Enlighten Theses. Available at: [Link]

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 18(9), 1217-1223.
  • BenchChem. (2025). Synthesis of 2-amino-N-(2,4-dichlorophenyl)
  • Wikipedia. Isatoic anhydride. Retrieved from [Link]

Sources

Application

Microwave-Assisted Synthesis of 2-amino-N-(2-fluorophenyl)benzamide: An Application Note and Protocol

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the synthesis of 2-amino-N-(2-fluorophenyl)benzamide, a valuable scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-amino-N-(2-fluorophenyl)benzamide, a valuable scaffold in medicinal chemistry, via a microwave-assisted approach. We will explore the rationale behind utilizing microwave energy for this transformation, detailing its advantages over classical heating methods. A step-by-step protocol, grounded in established methodologies for analogous compounds, is presented to ensure procedural fidelity and reproducibility. The guide culminates in a thorough characterization of the target compound, providing the necessary data for researchers to validate their synthetic outcomes. This application note is designed to be a self-contained, authoritative resource for the efficient and reliable synthesis of this key benzamide derivative.

Introduction: The Rationale for Microwave-Assisted Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and finding ubiquitous application in pharmaceuticals. The synthesis of N-aryl benzamides, in particular, has been a subject of intense research due to their prevalence in biologically active molecules. Traditional methods for the synthesis of these compounds often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and increased energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in terms of reaction speed, efficiency, and often, product yields. By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, a stark contrast to the slower, conduction-based heating of conventional methods. This localized and instantaneous heating can accelerate reaction rates by orders of magnitude, dramatically reducing reaction times from hours to mere minutes.

For the synthesis of 2-amino-N-(2-fluorophenyl)benzamide, the reaction between isatoic anhydride and 2-fluoroaniline provides a direct and atom-economical route. The application of microwave energy to this specific transformation is anticipated to not only expedite the synthesis but also to potentially improve the overall yield and purity of the final product, aligning with the principles of green chemistry by reducing energy consumption and solvent usage.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-established mechanism involving the nucleophilic acyl substitution of isatoic anhydride by 2-fluoroaniline. The key steps are:

  • Nucleophilic Attack: The lone pair of the amino group of 2-fluoroaniline attacks one of the carbonyl carbons of isatoic anhydride.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring.

  • Decarboxylation: The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to form the final 2-amino-N-(2-fluorophenyl)benzamide product.

This entire sequence is significantly accelerated under microwave irradiation.

Visualizing the Workflow

The following diagram illustrates the key stages of the microwave-assisted synthesis.

Caption: A streamlined workflow for the microwave-assisted synthesis of 2-amino-N-(2-fluorophenyl)benzamide.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of the analogous compound, 2-amino-N-(4-fluorophenyl)benzamide, and is expected to provide a high yield of the target molecule.[1]

Materials and Equipment
Reagent/MaterialGradeSupplier
Isatoic anhydride≥98%Commercially Available
2-Fluoroaniline≥99%Commercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available
EthanolReagent GradeCommercially Available
Deionized Water-Laboratory Supply
Microwave Reactor-e.g., CEM Discover, Biotage Initiator
Microwave-safe reaction vessel (10 mL) with stir bar--
Standard laboratory glassware--
Filtration apparatus (Büchner funnel, filter flask)--
Melting point apparatus--
NMR Spectrometer (¹H and ¹³C)--
FT-IR Spectrometer--
Step-by-Step Procedure
  • Reactant Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine isatoic anhydride (1.0 eq) and 2-fluoroaniline (1.0 eq).

  • Solvent Addition: Add a few drops of anhydrous dimethylformamide (DMF) to the solid mixture. The DMF acts as a high-dielectric solvent to facilitate efficient microwave heating.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the reaction mixture at a constant power of 140 W for 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After irradiation, carefully cool the reaction vessel to room temperature. To the resulting mixture, add approximately 5 mL of ice-cold water to induce precipitation of the product.

  • Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with additional cold water to remove any residual DMF and unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-N-(2-fluorophenyl)benzamide.

Product Characterization and Data

The identity and purity of the synthesized 2-amino-N-(2-fluorophenyl)benzamide should be confirmed by standard analytical techniques. The following data, based on the closely related 2-amino-N-(4-fluorophenyl)benzamide, can be used as a reference for expected values.[1] It is crucial to obtain and interpret the data for the synthesized 2-fluoro isomer to confirm its structure.

ParameterExpected Value (for 2-amino-N-(4-fluorophenyl)benzamide)
Molecular Formula C₁₃H₁₁FN₂O
Molecular Weight 230.24 g/mol
Appearance Off-white to light brown solid
Melting Point 122 °C[1]
Yield (Microwave) ~65%[1]
Spectroscopic Data (Reference for 2-amino-N-(4-fluorophenyl)benzamide)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.04 (s, 1H, NH), 7.71–7.74 (dd, 2H, Ar-H), 7.62 (d, J = 8.0 Hz, 1H, Ar-H), 7.14–7.20 (m, 3H, Ar-H), 6.75 (d, J = 8.0 Hz, 1H, Ar-H), 6.59 (t, J = 8.0 Hz, 1H, Ar-H), 6.33 (s, 2H, NH₂).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 168.3, 158.1 (d, J = 238.0 Hz), 150.3, 136.1, 132.6, 129.1, 122.9, 116.9, 115.7 (d, J = 22.0 Hz), 115.3.

  • IR (KBr, cm⁻¹): 3470 (N-H stretch, asym), 3366 (N-H stretch, sym), 3275 (N-H stretch, amide), 1636 (C=O stretch, amide I).[1]

  • Mass Spectrometry (EI): m/z (%) 230 (M⁺, 100).[1]

Note: The exact chemical shifts and coupling constants for the 2-fluoro isomer will differ due to the change in the fluorine atom's position. Researchers should acquire and interpret their own spectroscopic data for definitive structural confirmation.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system. The combination of a clear, step-by-step procedure with expected outcomes and detailed characterization data allows the researcher to:

  • Monitor Reaction Progress: TLC can be used to track the consumption of starting materials and the formation of the product.

  • Confirm Product Identity: The spectroscopic data (NMR, IR) provides a unique fingerprint for the target molecule. Comparison of the experimentally obtained spectra with reference data (or predicted spectra) is essential for structural confirmation.

  • Assess Purity: The melting point of the purified product should be sharp and within a narrow range. The absence of impurity signals in the NMR spectra is also a key indicator of purity.

By following this protocol and diligently characterizing the final product, researchers can have a high degree of confidence in the successful synthesis of 2-amino-N-(2-fluorophenyl)benzamide.

Conclusion

The microwave-assisted synthesis of 2-amino-N-(2-fluorophenyl)benzamide from isatoic anhydride and 2-fluoroaniline offers a rapid, efficient, and scalable alternative to traditional synthetic methods. This application note provides a robust protocol and the necessary reference data to enable researchers in medicinal chemistry and drug development to access this valuable building block with confidence. The significant reduction in reaction time and alignment with green chemistry principles make this method highly attractive for modern synthetic laboratories.

References

  • Coppola, G. M. The chemistry of isatoic anhydride. Synthesis1980, 1980 (07), 505-536.
  • Stadler, A.; Kappe, C. O. The Role of Microwave-Assisted Organic Synthesis in the Generation of Compound Libraries for Drug Discovery. Chemistry – A European Journal2004, 10 (1), 18-29.
  • Loupy, A. Microwaves in Organic Synthesis. Wiley-VCH: Weinheim, Germany, 2006.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules2014 , 19 (3), 3662-3677. [Link]

Sources

Method

Reagents and conditions for large-scale preparation of fluorinated benzamides

Application Note: Reagents and Process Conditions for the Large-Scale Preparation of Fluorinated Benzamides Executive Summary & Mechanistic Insights The incorporation of fluorine into benzamide-containing active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Process Conditions for the Large-Scale Preparation of Fluorinated Benzamides

Executive Summary & Mechanistic Insights

The incorporation of fluorine into benzamide-containing active pharmaceutical ingredients (APIs)—such as CXCR7 antagonists, HDAC inhibitors, and selective serotonin reuptake inhibitors—is a cornerstone of modern drug design due to fluorine's ability to enhance metabolic stability, modulate lipophilicity, and improve target binding[1],[2]. However, transitioning the synthesis of fluorinated benzamides from medicinal chemistry to large-scale process manufacturing presents unique mechanistic and safety challenges.

The Electronic Impact of Fluorine: Fluorine acts as a strong electron-withdrawing group (EWG) via inductive effects. This lowers the pKa of the parent benzoic acid, rendering the carboxylate less nucleophilic during the initial activation step (e.g., attacking a coupling reagent). Conversely, once the activated intermediate (such as an acyl chloride, mixed anhydride, or acylimidazolide) is formed, the electron-deficient aromatic ring makes the carbonyl carbon highly electrophilic, accelerating the subsequent aminolysis step.

Safety and Scalability Considerations: Traditional activation methods utilizing thionyl chloride (SOCl₂) or titanium tetrachloride (TiCl₄) are highly corrosive, generate toxic HCl gas, and are often deemed unrealistic for multi-kilogram scale-up[3]. Consequently, process chemistry has shifted toward milder, highly efficient coupling agents—such as 1,1′-Carbonyldiimidazole (CDI), Propylphosphonic anhydride (T3P), and emerging catalytic methods like Titanium tetrafluoride (TiF₄)—which offer superior safety profiles and simplified downstream processing[3],[4].

Reagent Economics & Selection for Scale-Up

When designing a large-scale amidation process, the selection of the coupling reagent is dictated by a strict matrix of cost, stereochemical integrity, and downstream purification efficiency. As demonstrated in the process optimization of the CXCR7 antagonist ACT-1004-1239, relying on premium reagents like T3P can inadvertently account for up to 42% of total raw material costs[4].

Table 1: Quantitative Comparison of Amidation Reagents for Fluorinated Substrates

Coupling ReagentActivation IntermediateTypical ScaleCost Impact / EconomicsProcess Yield & PurityKey Advantages for Fluorinated Substrates
CDI Acylimidazolide>250 g to multi-kgVery Low (<$30/kg)~91% Yield, >99.5% PurityMild gas evolution (CO₂); avoids epimerization; allows rapid crystallization from DMSO/H₂O[4].
T3P Mixed Anhydride100 g to 50 kgHigh (Major cost driver)~81% Yield, >99.0% PurityExceptional yield; biomimetic activation; highly effective for chirally sensitive substrates[4].
TCFH / NMI Acylimidazolium100 g to 10 kgModerate~87% Yield, 96% IPC PurityOvercomes steric hindrance; highly reactive for electron-deficient fluorobenzoic acids[4].
TiF₄ Titanium Carboxylate50 mmol (Emerging)Very Low (Catalytic)60–99% Yield (5-10 mol%)Avoids stoichiometric waste; non-corrosive alternative to TiCl₄; stable in air and water[3].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating specific in-process controls (IPCs) and mechanistic rationales to ensure reproducibility on scale.

Protocol A: CDI-Mediated Amidation in DMSO (Scale: 250 g)

Adapted from the optimized synthesis of complex fluorinated CXCR7 antagonists[4].

  • Causality & Rationale: Dimethyl sulfoxide (DMSO) is selected as the solvent because it fully solubilizes the highly polar fluorinated acylimidazolide intermediate, preventing premature precipitation. Furthermore, DMSO acts as an excellent solvent for the final crystallization step when water is introduced as an anti-solvent.

  • Step 1 (Activation): Charge the reactor with the fluorinated benzoic acid (1.0 equiv) and anhydrous DMSO (5 vol). Add 1,1′-Carbonyldiimidazole (CDI, 1.1 equiv) portion-wise at 20–25 °C.

  • Self-Validation / IPC 1: Monitor the reaction visually and volumetrically. The formation of the acylimidazolide is accompanied by the stoichiometric release of CO₂ gas. Cessation of gas evolution is the primary visual cue that activation is complete (typically 1–2 hours).

  • Step 2 (Aminolysis): Dose-control the addition of the amine (or amine salt, 1.05 equiv) dissolved in DMSO over 30 minutes to manage the mild exotherm. Stir at room temperature for 2 hours.

  • Self-Validation / IPC 2: Perform HPLC analysis. The reaction is deemed complete when the acylimidazolide intermediate is <1% a/a.

  • Step 3 (Workup & Isolation): Slowly add purified water (10 vol) to the reactor. The fluorinated benzamide will crash out as a crystalline solid. Filter the slurry.

  • Causality & Rationale: The filtration of the DMSO/H₂O slurry is exceptionally fast (often <3 minutes on a 250 g scale) because the byproduct (imidazole) remains highly soluble in the aqueous phase, leaving a high-purity filter cake[4].

Protocol B: Catalytic Direct Amidation using TiF₄ (Scale: 50 mmol)

An emerging, green-chemistry approach avoiding stoichiometric coupling agents[3].

  • Causality & Rationale: Unlike TiCl₄ and TiBr₄, which are highly corrosive and unrealistic for large-scale amidation, TiF₄ is stable in air and water, and exhibits excellent solubility in solvents like THF and toluene. It forms a transient Lewis acid-base complex that activates the carboxylic acid without permanently neutralizing the nucleophilicity of the amine[3].

  • Step 1: In a reaction vessel equipped with a Dean-Stark trap, combine the fluorinated benzoic acid (1.1 equiv) and the amine (1.0 equiv) in toluene (10 vol).

  • Step 2: Add TiF₄ catalyst (5 to 10 mol%).

  • Self-Validation / IPC: The low molecular weight of the catalyst means the physical appearance of the reaction remains a homogeneous solution (or light suspension) rather than the thick, intractable sludges typical of stoichiometric metal-mediated couplings.

  • Step 3: Heat the mixture to reflux (110 °C). For aliphatic amines, the reaction typically reaches completion in 12 hours; aromatic amines require up to 24 hours[3].

  • Step 4: Cool to room temperature, wash with saturated NaHCO₃ to remove the slight excess of acid and catalyst, and concentrate the organic layer to afford the product in 60–99% yield.

Process Decision Workflow

To streamline process development, the following logic tree dictates the selection of amidation conditions based on substrate sensitivity, scale, and economic drivers.

Amidation_Workflow Start Fluorinated Benzoic Acid + Amine CheckChirality Chirally Sensitive? Start->CheckChirality CheckCost Cost a Major Driver? CheckChirality->CheckCost No UseT3P T3P / EtOAc or DMF (High Yield, Low Epimerization) CheckChirality->UseT3P Yes UseCDI CDI / DMSO (Low Cost, Fast Filtration) CheckCost->UseCDI Yes (>100g Scale) CheckCatalytic Direct Catalytic Feasible? CheckCost->CheckCatalytic No UseTiF4 TiF4 (5-10 mol%) Refluxing Toluene CheckCatalytic->UseTiF4 Yes UseTCFH TCFH / NMI (High Purity, Fast) CheckCatalytic->UseTCFH No

Decision workflow for large-scale amidation of fluorinated benzamides.

References

  • Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239 via Chiral Enamine Reduction and a Novel Telescoped Sequence of Transesterification, cis-to-trans Epimerization, and Saponification. Organic Process Research & Development. 5[4]

  • TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. 3[3]

  • Industrial Applications of Fluorine Chemistry in Pharmaceuticals. Synlett. 2[2]

  • Chemical genomics reveals histone deacetylases are required for core regulatory transcription. Nature Communications. 1[1]

Sources

Application

Application Note: Solid-Phase Synthesis of Benzamide Libraries for Peptidomimetic and Small Molecule Drug Discovery

Executive Summary & Mechanistic Rationale Benzamides are privileged pharmacophores in modern drug discovery, frequently utilized in the design of α-helix mimetics, oligo(p-benzamide) foldamers, and diverse phthalide libr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Benzamides are privileged pharmacophores in modern drug discovery, frequently utilized in the design of α-helix mimetics, oligo(p-benzamide) foldamers, and diverse phthalide libraries [[1]]([Link]). While solution-phase synthesis of complex, multi-substituted benzamides often suffers from tedious purification and low yields due to steric hindrance, Solid-Phase Synthesis (SPS) provides a robust alternative. SPS enables rapid, iterative coupling driven to completion by excess reagents, with intermediates purified simply via resin washing .

As a Senior Application Scientist, it is critical to understand that successful benzamide SPS is not merely about mixing reagents; it requires precise control over resin microenvironments, linker stability, and reaction thermodynamics. For instance, direct N-alkylation of resin-bound secondary benzamides is notoriously inefficient due to high thermodynamic barriers and steric bulk. To circumvent this, advanced protocols employ an orthogonal O-alkylation followed by an O→N acyl migration , which effectively bypasses the steric hindrance of direct nitrogen functionalization .

Solid-Phase Benzamide Synthesis Workflow

Benzamide_SPS_Workflow N1 1. Resin Selection & Swelling (e.g., 2-CTC or Rink Amide) N2 2. Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 3. Benzamide Core Coupling (R-COOH, HATU, DIEA) N2->N3 N4 4. Iterative Derivatization (O-Alkylation / Acyl Migration) N3->N4 N5 5. Resin Cleavage & Global Deprotection (TFA Cocktail) N4->N5 N6 6. Precipitation & Purification (High Purity Benzamide Library) N5->N6

Caption: Solid-phase synthesis workflow for benzamide library generation.

Resin Selection and Cleavage Strategy

The choice of solid support dictates the C-terminal functionality of the resulting benzamide and the harshness of the required cleavage conditions. Table 1 summarizes the quantitative performance of various resins used in benzamide SPS.

Table 1: Quantitative Data on Resin Performance for Benzamide Synthesis

Resin TypeLinker / Cleavage StrategyTarget Benzamide ClassTypical Purity (%)Yield (%)Ref
2-CTC Resin Mild Acid (1-10% TFA in DCM)Carboxylic Acids / α-Helix Mimetics83 - 9985 - 95
Rink Amide Strong Acid (95% TFA, Scavengers)Primary Amides> 8580 - 90
Wang Resin Strong Acid (50-95% TFA in DCM)Oligo(p-benzamide) Foldamers> 8070 - 85
Sulfonamide Radical Traceless (TiCl₄/Zn/THF)Secondary Amides> 90~ 76

Validated Experimental Protocols

Protocol A: Synthesis of Tris-Benzamide α-Helix Mimetics via 2-CTC Resin

This protocol constructs a tris-benzamide scaffold designed to project three side-chain functional groups mimicking the i, i+4, and i+7 positions of an α-helix .

  • Mechanistic Causality: 4-amino-3-hydroxybenzoate derivatives exhibit extremely poor nucleophilicity, leading to low direct loading yields on 2-Chlorotrityl Chloride (2-CTC) resin. To solve this, a Glycine spacer is first anchored to the resin, acting as a highly reactive kinetic bridge to ensure quantitative loading .

Step-by-Step Methodology:

  • Resin Loading: Swell 2-CTC resin (1.0 eq) in dry DCM for 30 min. Add Fmoc-Gly-OH (1.5 eq) and DIEA (3.0 eq). Agitate for 2 hours. Cap unreacted sites with HPLC-grade Methanol (1 mL/g resin) for 15 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF, DCM, and MeOH (3x each).

  • Core Coupling: Couple the first allyl-protected benzamide building block using HATU (2.9 eq) and DIEA (6.0 eq) in NMP for 2 hours. Self-Validation Check: Perform a chloranil test; a colorless bead indicates complete coupling of the secondary amine.

  • Allyl Ester Removal (Orthogonal Deprotection): Treat the resin-bound allyl ester with Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in CHCl₃ for 2 hours. Causality: Phenylsilane acts as a mild hydride donor to reduce the π-allyl palladium complex without cleaving the acid-sensitive 2-CTC linker [[2]]([Link]).

  • Iterative O→N Acyl Migration:

    • O-Acylation: React the exposed hydroxyl group with the next benzoyl chloride derivative.

    • Migration: Treat with basic conditions (e.g., DIEA in DMF) to trigger the thermodynamically favored O→N acyl migration, forming the stable amide bond [[3]]([Link]).

  • Cleavage: Treat the resin with 10% TFA in DCM for 30 minutes. Filter and evaporate the filtrate. Precipitate the crude tris-benzamide in cold THF/H₂O to achieve 83–99% purity .

Protocol B: General Benzamide Library Synthesis via Rink Amide Resin

This protocol is optimized for generating diverse primary benzamides, particularly when coupling sterically hindered ortho-substituted benzoic acids .

  • Mechanistic Causality: Standard DIC/HOBt coupling is often insufficient for ortho-substituted benzoic acids due to steric clash. HATU is mandated here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the acylation kinetics and drives the reaction to completion .

Step-by-Step Methodology:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in DMF for 30 minutes. Causality: DMF optimally solvates the polystyrene-PEG matrix, maximizing the exposure of reactive sites.

  • Deprotection: Treat with 20% piperidine in DMF for 20 minutes. Wash with DMF (3x), DCM (3x), and MeOH (3x).

  • Amide Bond Formation: In a separate vial, pre-activate the benzoic acid derivative (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in NMP for 3 minutes. Add the mixture to the resin and agitate for 2 hours at room temperature.

  • Validation Checkpoint (Mini-Cleavage): Withdraw 5 mg of resin, treat with 100 µL of cleavage cocktail for 30 min, evaporate, and analyze via LC-MS to confirm mass shift and reaction completion.

  • Global Cleavage: Treat the resin with a cleavage cocktail of 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) for 2 hours. Causality: TIS is a mandatory carbocation scavenger; it prevents the highly reactive trityl cations (released from the Rink linker) from re-alkylating the electron-rich aromatic rings of the newly formed benzamides .

  • Isolation: Filter the resin, concentrate the filtrate under N₂, and precipitate the product using ice-cold diethyl ether. Centrifuge and lyophilize.

References

  • [[3]]([Link]) Lee, T.-K., & Ahn, J.-M. (2011). Solid-phase synthesis of tris-benzamides as α-helix mimetics. ACS Combinatorial Science, 13(2), 107-111. URL: [Link]

  • Garibay, P., Toy, P. H., Hoeg-Jensen, T., & Janda, K. D. (1999). Application of a New Solid-Phase Resin: Benzamide ortho-Lithiation and the Synthesis of a Phthalide Library. Synlett, 1999(09), 1438-1440. URL: [Link]

  • Luo, J., et al. (2005). A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. Tetrahedron. URL: [Link]

  • Estieu-Gionnet, K., et al. (2006). Solid-Phase Synthesis of Oligo(p-benzamide) Foldamers. Organic Letters, 8(14), 2957–2960. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 2-amino-N-(2-fluorophenyl)benzamide

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 2-amino-N-(2-fluorophenyl)benzamide .

This compound is a critical intermediate in medicinal chemistry, particularly in the development of class I selective histone deacetylase (HDAC) inhibitors and antimicrobial agents[1][2]. The most efficient and scalable route to synthesize this molecule is the nucleophilic ring-opening of isatoic anhydride by 2-fluoroaniline[3]. However, the deactivated nature of the fluorinated nucleophile often leads to suboptimal yields if the reaction environment is not precisely controlled.

Below, you will find a comprehensive troubleshooting guide, quantitative optimizations, and a self-validating experimental protocol to ensure high-fidelity synthesis.

Mechanistic Workflow & Reaction Logic

To troubleshoot effectively, we must first understand the causality of the reaction. Isatoic anhydride acts as a "pre-activated" and self-protected form of anthranilic acid. When 2-fluoroaniline attacks the electrophilic carbonyl carbon, a tetrahedral intermediate forms, which rapidly collapses. This collapse drives the decarboxylation of the system, acting as an irreversible thermodynamic sink that pushes the reaction to completion[4].

SynthesisPathway IA Isatoic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate (Ring Opening) IA->Intermediate Nucleophilic Attack (Rate Limiting) FA 2-Fluoroaniline (Deactivated Nucleophile) FA->Intermediate Amine Addition CO2 Carbon Dioxide (Gas Evolution) Intermediate->CO2 -CO2 (Irreversible) Product 2-Amino-N-(2-fluorophenyl)benzamide (Target Product) Intermediate->Product Decarboxylation & Proton Transfer

Mechanistic workflow for the synthesis of 2-amino-N-(2-fluorophenyl)benzamide.

Troubleshooting Guide & FAQs

Q: Why is my reaction yield consistently below 50% when reacting isatoic anhydride with 2-fluoroaniline at room temperature? A: The root cause is a combination of electronic deactivation and steric hindrance. The ortho-fluorine atom on 2-fluoroaniline exerts a strong electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density—and thus the nucleophilicity—of the primary amine compared to an unsubstituted aniline. Furthermore, the ortho-substitution creates a steric barrier during the nucleophilic attack on the carbonyl carbon of isatoic anhydride. Room temperature does not provide sufficient activation energy. You must supply thermal energy (e.g., refluxing in DMF at 130 °C or utilizing microwave irradiation) to overcome this barrier[1][3].

Q: I am observing a white precipitate forming early in the reaction, but TLC shows incomplete conversion. What is this byproduct? A: This is likely unreacted isatoic anhydride precipitating out, or it is the result of hydrolysis. Isatoic anhydride is highly sensitive to moisture; in the presence of water, it hydrolyzes into anthranilic acid and CO₂[4]. Anthranilic acid can subsequently self-condense or precipitate. Causality check: Ensure your solvents (e.g., DMF or dioxane) are strictly anhydrous and your glassware is oven-dried.

Q: Can I use standard peptide coupling agents (e.g., HATU, EDC/HOBt) to couple anthranilic acid and 2-fluoroaniline directly instead of using isatoic anhydride? A: While possible, it is highly discouraged. Anthranilic acid possesses an unprotected primary amine. If you introduce a strong coupling agent like HATU, the anthranilic acid will self-condense, forming dimers, oligomers, or cyclic products rather than coupling with the sterically hindered 2-fluoroaniline[2]. Isatoic anhydride is the superior synthon because the cyclic structure inherently protects the amine until the exact moment of coupling, preventing self-polymerization.

Q: How can I visually validate that the reaction is proceeding correctly without running a TLC every 10 minutes? A: The reaction is a self-validating system due to the stoichiometric release of carbon dioxide during the ring-opening phase[4]. You should observe steady effervescence (gas bubbling) in the reaction mixture. The complete cessation of this gas evolution is a reliable, macroscopic indicator that the nucleophilic attack and subsequent decarboxylation have reached completion.

Quantitative Data: Optimization of Reaction Conditions

To maximize yield, the choice of energy delivery and solvent is critical. The table below summarizes the causality between reaction conditions and the resulting yield for fluorinated aminobenzamide derivatives[1][3].

Heating MethodSolventTemp / PowerReaction TimeYield (%)Purity Profile & Notes
Conventional Stirring THF25 °C24 h< 20%High unreacted starting material; insufficient activation energy.
Conventional Reflux DMF130 °C4 - 6 h60 - 72%Moderate; prolonged heating leads to trace thermal degradation.
Microwave Irradiation DMF140 W10 - 15 min75 - 85%High; rapid dielectric heating overcomes the activation barrier cleanly.
Lewis Acid Catalyzed Toluene110 °C3 h70 - 75%High; requires rigorous anhydrous conditions.

Self-Validating Experimental Protocol

This protocol utilizes microwave-assisted synthesis to overcome the electronic deactivation of 2-fluoroaniline, ensuring high yield and minimal side reactions[1][3].

Step 1: Anhydrous Setup

  • In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, add Isatoic Anhydride (1.0 equivalent, typically 1.0 mmol, 163.13 mg).

  • Validation Check: Ensure the isatoic anhydride is a free-flowing white powder. If it is clumpy or off-white, it has likely hydrolyzed and should be recrystallized from dioxane prior to use[5].

Step 2: Reagent Introduction

  • Suspend the anhydride in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add 2-Fluoroaniline (1.1 equivalents, 1.1 mmol, 106 µL) dropwise via a micro-syringe.

  • Causality: A slight excess of the amine ensures complete consumption of the isatoic anhydride, which is harder to remove during workup than the amine.

Step 3: Microwave Irradiation

  • Seal the vial and place it in a dedicated laboratory microwave reactor.

  • Irradiate at 140 W, maintaining a temperature of 120 °C for 10 minutes[1][3].

  • Validation Check: Monitor the pressure/temperature curve on the reactor. A slight pressure bump indicates the expected CO₂ evolution.

Step 4: Quenching and Precipitation

  • Allow the vial to cool to room temperature.

  • Pour the reaction mixture slowly into 15 mL of vigorously stirred, ice-cold distilled water.

  • Validation Check: The sudden change in solvent polarity will cause the hydrophobic 2-amino-N-(2-fluorophenyl)benzamide to crash out as a beige/brown precipitate[1].

Step 5: Acid-Base Workup & Purification

  • Filter the precipitate under a vacuum.

  • To remove the residual 10% excess of 2-fluoroaniline, wash the filter cake with a cold, mild acidic solution (e.g., 5% citric acid). Causality: The slightly basic unreacted 2-fluoroaniline will protonate and wash away, while the highly conjugated, less basic product remains on the filter.

  • Wash with cold water until the filtrate is pH neutral.

  • Recrystallize the crude solid from hot benzene or an ethanol/water mixture to yield the pure product[1][3].

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Center for Biotechnology Information (NIH/PMC). Available at: [Link]

  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors. National Center for Biotechnology Information (NIH/PMC). Available at: [Link]

  • Isatoic Anhydride: Properties, Reactions, and Uses. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Isatoic Anhydride - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 2-fluoroaniline coupling reactions

Welcome to the Advanced Catalysis Support Portal . As a Senior Application Scientist, I have designed this troubleshooting center to address one of the most notoriously stubborn challenges in cross-coupling chemistry: th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Support Portal . As a Senior Application Scientist, I have designed this troubleshooting center to address one of the most notoriously stubborn challenges in cross-coupling chemistry: the arylation of 2-fluoroaniline.

While the fluorine atom has a relatively small van der Waals radius (1.47 Å), its highly polarized C-F bond creates severe localized electrostatic repulsion. When coupling 2-fluoroaniline with sterically hindered aryl halides, this "ortho-effect" manifests as a dual threat: the inductive electron-withdrawing nature of fluorine reduces amine nucleophilicity, while electrostatic repulsion creates a severe kinetic bottleneck during the reductive elimination step of the catalytic cycle[1].

Below is our comprehensive, field-proven guide to overcoming these barriers through rational catalyst design and protocol optimization.

🔬 Diagnostic Overview: The Mechanistic Bottleneck

To solve a coupling failure, you must first understand the causality of the failure. In palladium-catalyzed Buchwald-Hartwig aminations, the catalytic cycle stalls at the Pd(II)-amido intermediate. The ortho-fluorine atom clashes sterically and electrostatically with the incoming aryl group, raising the activation energy required for the transition state[2].

To force reductive elimination, we must employ ligands with a large bite angle or extreme steric bulk (such as biarylphosphines like BrettPhos or bulky N-heterocyclic carbenes like IPr*OMe). These ligands crowd the metal center, thermodynamically destabilizing the Pd(II) resting state and physically "pushing" the aryl and amido groups together to form the C-N bond[2].

G A Pd(0) L_n Active Catalyst B Oxidative Addition (Ar-X Activation) A->B C Pd(II) Aryl Complex B->C D Amine Coordination (2-Fluoroaniline) C->D E Deprotonation & Steric Bottleneck D->E ortho-F hindrance F Reductive Elimination E->F Bulky Ligand Promoted F->A Catalyst Regeneration G Coupled Product F->G

Pd-Catalyzed Amination Cycle: Overcoming the ortho-F steric bottleneck during reductive elimination.

🧪 Protocol Optimization Engine: Self-Validating Workflows

Do not rely on blind screening. Use the following self-validating protocols designed specifically for highly hindered 2-fluoroaniline couplings.

Workflow 1: Pd-Catalyzed Buchwald-Hartwig Amination (For extreme steric hindrance)

This protocol utilizes a bulky biarylphosphine ligand to accelerate reductive elimination[1].

Reagents: Aryl halide (1.0 equiv), 2-fluoroaniline (1.2 equiv), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), NaOtBu (1.4 equiv), anhydrous Toluene (0.2 M).

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd(OAc)₂ and BrettPhos in a dry Schlenk tube. Add 1 mL of toluene and stir for 15 minutes at room temperature.

    • Validation Check: The solution should transition from reddish-brown to a clear, deep yellow, indicating the formation of the active Pd(0)-ligand complex.

  • Substrate Addition: Add the aryl halide, 2-fluoroaniline, and NaOtBu. Wash down the sides of the tube with the remaining toluene.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and heat to 105°C for 12 hours.

  • In-Process Monitoring (Self-Validation): At 4 hours, pull a 50 µL aliquot, quench with water, extract with EtOAc, and run GC-MS.

    • Diagnostic: If the aryl halide is consumed but the product mass is missing, look for the protodehalogenated arene (Ar-H). If Ar-H is >10%, your reductive elimination is too slow (See FAQ 2).

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Workflow 2: Cu-Catalyzed Chan-Lam Coupling (Mild alternative for base-sensitive substrates)

When strong bases like NaOtBu degrade your starting material, switch to a Cu-catalyzed oxidative coupling[3].

Reagents: Arylboronic acid (1.5 equiv), 2-fluoroaniline (1.0 equiv), Cu(OAc)₂ (10 mol%), Pyridine (2.0 equiv), Methanol (0.1 M).

  • Reaction Setup: In an open flask (O₂ is the terminal oxidant), combine all reagents in Methanol.

  • Stirring & Oxidation: Stir vigorously at room temperature for 24 hours.

    • Validation Check: The reaction mixture must remain a deep blue/green color. If it turns brick-red or black, the Cu(II) has irreversibly reduced to inactive Cu(I) oxide or Cu(0). Add a balloon of O₂ to regenerate the catalyst.

  • Completion: Monitor via TLC. Once complete, remove the solvent under reduced pressure and purify directly via silica gel chromatography.

📊 Comparative Data Matrix: Ligand & Catalyst Selection

Summarizing quantitative performance data for 2-fluoroaniline coupling across different catalytic systems:

Catalyst / Ligand SystemMetalSteric ToleranceElectronic Effect MitigationRecommended BaseTypical Yield (Hindered Ar-X)
Pd₂(dba)₃ / BINAP PdLowPoorCs₂CO₃< 20% (Often stalls)
Pd(OAc)₂ / BrettPhos PdVery HighExcellentNaOtBu75 - 90%
[Pd(IPr*OMe)(cin)Cl] PdExceptionalExcellentKOtBu65 - 85%[2]
Cu(OAc)₂ / Pyridine CuModerateModerateNone (Chan-Lam)40 - 60%[3]

💬 Scientist-to-Scientist FAQs

Q: My reaction shows complete consumption of the aryl halide, but my yield of the 2-fluoroaniline coupled product is less than 10%. What happened? A: You are likely experiencing severe protodehalogenation . Because the ortho-fluorine creates a massive steric barrier during the reductive elimination step, the Pd(II)-aryl-amido intermediate lives too long. This allows it to undergo unwanted side reactions, such as β-hydride elimination (if aliphatic amines are present) or hydrogen abstraction from the solvent. Fix: Switch to a ligand with a larger steric profile (e.g., from XPhos to BrettPhos) to physically force the reductive elimination, or lower the reaction temperature to suppress the activation energy of the side-reaction pathway.

Q: Why does 2-fluoroaniline react so much slower than 4-fluoroaniline under identical conditions? A: The difference is positional causality. While both molecules experience the inductive electron-withdrawing effect of fluorine (making the amine less nucleophilic), 2-fluoroaniline suffers from the "ortho-effect". The lone pairs on the ortho-fluorine can weakly coordinate to the empty orbitals of the Pd or Cu center, forming a stable, off-cycle chelate resting state that poisons the catalytic cycle[1].

Q: Can I use N-Heterocyclic Carbenes (NHCs) instead of phosphine ligands for this? A: Yes, and it is highly recommended for extreme steric hindrance. Bulky NHC-Pd(II) complexes, such as [Pd(IPrOMe)(cin)Cl], are exceptional for this. The strong σ-donation of the carbene stabilizes the Pd(0) intermediate, while the massive steric bulk of the IPrOMe ligand forces the challenging C-N bond formation[2].

🛠️ Troubleshooting Decision Tree

Use this logical workflow to diagnose and resolve your specific reaction failures on the bench.

G Start Issue: Low Yield in 2-Fluoroaniline Coupling Q1 Is starting material unreacted? Start->Q1 A1_Yes Check Oxidative Addition: Switch to Pd-PEPPSI or IPr*OMe Q1->A1_Yes Yes A1_No Are there side products? Q1->A1_No No Q2 Dehalogenation observed? A1_No->Q2 A2_Yes Reduce Temp / Use Bulky Biarylphosphines Q2->A2_Yes Yes A2_No Check Base Compatibility: Switch NaOtBu to Cs2CO3 Q2->A2_No No

Troubleshooting decision tree for 2-fluoroaniline cross-coupling reactions.

📚 References

  • Silicon Substitution in Oxazine Dyes Yields Near-Infrared Azasiline Fluorophores that Absorb and Emit Beyond 700 nm Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • [Pd(IPr*OMe)(cin)Cl] (cin = Cinnamyl): A Versatile Catalyst for C–N and C–C Bond Formation Source: Organometallics - ACS Publications URL:[Link]

  • Cu(BF4)2/AC-Catalyzed Synthesis of N-Substituted Anilines, N-Substituted 1,6-Naphthyridin-5(6H)-one, and Isoquinolin-1(2H)-one Source: ACS Omega - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-Fluoroaniline Removal

Welcome to the Technical Support Center. Removing unreacted 2-fluoroaniline from a synthesized product can be challenging due to its specific electronic and physical properties.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Removing unreacted 2-fluoroaniline from a synthesized product can be challenging due to its specific electronic and physical properties. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-purity product recovery.

Physicochemical Profiling of 2-Fluoroaniline

Before selecting a purification strategy, it is critical to understand the physical and chemical properties of the impurity.

PropertyValueRelevance to Purification Strategy
pKa 3.20 (at 25 °C)Dictates the pH required for aqueous extraction. The aqueous phase must be pH < 1.2 for >99% protonation.
Boiling Point 175 – 183 °CAllows for vacuum distillation if the target product is non-volatile or has a significantly different boiling point.
Density 1.151 g/mLDenser than water; critical for predicting phase separation dynamics during liquid-liquid extraction[1].
Water Solubility ~17 g/L (at 20 °C)Slightly soluble in neutral water, but highly soluble as a hydrochloride salt[2].

Purification Workflow Decision Matrix

G Start Crude Mixture (Product + 2-Fluoroaniline) Check Is target product acid-stable & non-basic? Start->Check Ext Acid-Base Extraction (1M HCl Wash) Check->Ext Yes Resin Scavenger Resin (PS-Isocyanate) Check->Resin No / Sensitive CheckPurity Purity > 95%? Ext->CheckPurity Phase Separation Resin->CheckPurity Filtration Chrom Silica Chromatography (TEA Modified) Done Purified Product Chrom->Done Elution CheckPurity->Chrom No CheckPurity->Done Yes

Decision matrix for 2-Fluoroaniline purification workflows.

Core Protocols & Troubleshooting FAQs

Strategy A: Acid-Base Liquid-Liquid Extraction

This is the most scalable method for removing 2-fluoroaniline, provided your target product is neutral or acidic and stable to low pH.

Standard Protocol:

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the organic layer with 3 equal volumes of 1.0 M HCl (aq).

  • Self-Validating Step: Before discarding the aqueous layer, measure its pH using indicator paper. If pH > 2, the extraction is incomplete. Adjust with additional 1M HCl until pH < 1.2 is maintained after vigorous shaking.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

FAQ: Why is 2-fluoroaniline not fully partitioning into the aqueous layer during my HCl wash?

  • Causality: 2-Fluoroaniline is a weak base (pKa 3.2) due to the strong electron-withdrawing inductive effect of the ortho-fluorine atom[1]. According to the Henderson-Hasselbalch equation, the aqueous pH must be at least two units below the pKa (i.e., pH < 1.2) to ensure >99% protonation. If your product mixture is highly concentrated or contains buffering byproducts, the local pH might rise during extraction. Unprotonated 2-fluoroaniline remains lipophilic (LogP ~1.26) and will stay in the organic phase[1].

  • Solution: Always validate the aqueous phase pH post-extraction. If utilizing a weaker acid (like 10% citric acid), switch to 1.0 M HCl or 1.0 M H₂SO₄.

Strategy B: Solid-Supported Scavenger Resins

If your product is acid-sensitive or also contains basic functionalities, acid-base extraction will fail. Polymer-supported (PS) scavenger resins offer a highly selective alternative[3].

Standard Protocol (PS-Isocyanate):

  • Dissolve the crude mixture in an aprotic solvent (e.g., DCM, THF, or Toluene) at a concentration of ~0.1 M.

  • Add 3 to 4 equivalents of PS-Isocyanate resin (capacity ~1.0–1.8 mmol/g) relative to the estimated unreacted 2-fluoroaniline.

  • Agitate gently at room temperature for 16 hours.

  • Self-Validating Step: Before filtering the bulk mixture, withdraw a 10 µL aliquot of the supernatant, dilute in acetonitrile, and analyze via LC-MS or GC-MS. The absence of the mass ion m/z 111.1 (or 112.1 [M+H]⁺) confirms complete scavenging.

  • Filter the suspension through a fritted funnel, wash the resin with DCM, and concentrate the filtrate.

FAQ: I used 2 equivalents of PS-Isocyanate for 2 hours, but unreacted 2-fluoroaniline remains. Why?

  • Causality: While highly nucleophilic aliphatic amines are rapidly sequestered by 2 equivalents of PS-Isocyanate within 1 hour, aromatic amines are significantly less reactive. The ortho-fluorine atom further decreases the electron density on the amine nitrogen via inductive withdrawal, slowing the rate of urea formation with the isocyanate electrophile.

  • Solution: For deactivated anilines, you must increase the resin loading to 3–4 equivalents and extend the reaction time to 16 hours. Alternatively, apply gentle heating (40 °C) to accelerate the scavenging kinetics.

Strategy C: Chromatographic Separation

When extraction and scavenging are insufficient, silica gel chromatography is required.

Standard Protocol:

  • Pack a silica gel column using a non-polar solvent (e.g., Hexanes).

  • Prepare the mobile phase with 1–2% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to deactivate the silica.

  • Load the sample and elute using an appropriate gradient (e.g., Hexanes/EtOAc).

  • Self-Validating Step: Spot the collected fractions on a TLC plate and stain with Ninhydrin. A lack of colored spots (typically brown/purple for amines) in your product fractions confirms the complete separation of 2-fluoroaniline.

FAQ: The 2-fluoroaniline is streaking across my column and co-eluting with my product. How do I fix this?

  • Causality: Amines interact strongly with the acidic silanol groups (Si-OH) present on normal-phase silica gel through hydrogen bonding and ionic interactions. This causes severe peak tailing (streaking), meaning the basic amine continuously bleeds into the mobile phase across multiple fractions.

  • Solution: Pre-treat the silica and mobile phase with 1–2% TEA. The TEA acts as a sacrificial base, outcompeting 2-fluoroaniline for the acidic silanol sites. This ensures the 2-fluoroaniline elutes as a sharp, predictable band rather than streaking into your product.

References

  • PubChem. "2-Fluoroaniline | C6H6FN | CID 9584" . National Institutes of Health. [Link]

  • "Cas 348-54-9,2-Fluoroaniline" . LookChem.[Link]

  • "Scavenger Resins" . Amerigo Scientific.[Link]

  • "PS-Isocyanate Technical Note 512" . Biotage.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization Side-Reactions in Benzamide Synthesis

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve unwanted cyclization side-reactions encountered during complex be...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve unwanted cyclization side-reactions encountered during complex benzamide syntheses. By understanding the mechanistic causality behind these side reactions, you can implement field-proven protocols to ensure high-yield, chemoselective, and stereopure amide bond formation.

Diagnostic Data & Reagent Selection

Selecting the correct coupling reagent and base is the first line of defense against unwanted cyclization. The table below summarizes the cyclization risks associated with common coupling systems.

Coupling SystemBase RequirementAzlactone Risk (Racemization)Benzimidazole Risk (with o-PDA)Recommended Application
DCC / DMAP High (DMAP)Very HighHigh (Exothermic)Routine, non-chiral couplings
HATU / DIPEA High (DIPEA)ModerateModerateSterically hindered amines
EDC / OxymaPure Low / NoneLowLowChiral benzamides, green chemistry
T3P / DIPEA ModerateLowLow (if T < 20 °C)Scale-up, chemoselective mono-acylation
DEPBT NoneVery LowLowHighly epimerization-prone substrates

Troubleshooting Guides (FAQs)

Issue 1: Azlactone-Driven Racemization During N-Benzoyl Amino Acid Activation

Q: I am synthesizing an N-benzoyl amino acid derivative, but my final benzamide is completely racemized. What is causing this, and how can I prevent it?

Causality Analysis: The racemization is driven by the formation of an oxazolone (azlactone) intermediate[1]. When the carboxylic acid is activated by a standard coupling reagent, the oxygen atom of the N-benzoyl group can intramolecularly attack the activated carbonyl, forming a 5-membered azlactone ring. The α -proton of this azlactone is highly acidic due to resonance stabilization. In the presence of the basic conditions typically used in amide coupling (e.g., DIPEA, TEA), this proton is easily abstracted, leading to rapid epimerization[2]. Subsequent ring-opening by your amine nucleophile yields a racemic benzamide product.

Solution: To suppress azlactone formation, you must either bypass the need for a base or use a coupling additive that traps the activated ester faster than the intramolecular cyclization can occur. Switching to DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is highly effective because it mediates amide bond formation without requiring a tertiary amine base, thereby preserving optical purity[2]. Alternatively, using EDC with OxymaPure has been shown to minimize racemization while remaining compatible with green chemistry principles[3].

Issue 2: Unwanted Benzimidazole Formation

Q: I am attempting a mono-amide coupling between benzoic acid and o-phenylenediamine (o-PDA), but my LC-MS shows a major side-product with a mass corresponding to [M-H₂O]. Why is this happening?

Causality Analysis: You are observing the formation of a benzimidazole side-product. After the initial intermolecular coupling forms the desired N-(2-aminophenyl)benzamide, the spatial proximity of the unreacted ortho-amine to the newly formed amide carbonyl heavily favors an intramolecular condensation[4]. If the reaction mixture is subjected to elevated temperatures or strong acidic/dehydrating conditions, the intermediate rapidly undergoes dehydration to form the thermodynamically stable benzimidazole heterocycle[5].

Solution: Strict temperature control is paramount. The coupling agent should be added to a pre-cooled solution (0–5 °C), and the reaction must not exceed 20 °C. Using T3P (propylphosphonic anhydride) is highly recommended here; it provides excellent chemoselectivity for mono-acylation and minimizes the thermal runaway that drives the secondary dehydration step.

Mechanistic Pathways

Azlactone_Mechanism A N-Benzoyl Amino Acid B Activated Ester A->B Coupling Reagent C Azlactone (Oxazolone) B->C Base-Catalyzed Cyclization E Chiral Benzamide B->E Amine Addition (Fast) D Racemic Benzamide C->D 1. Epimerization 2. Amine Addition

Fig 1. Mechanism of base-catalyzed azlactone formation leading to racemization.

Benzimidazole_Mechanism A Benzoic Acid + o-Phenylenediamine B Activated Intermediate A->B T3P / Base C Mono-Benzamide (Target) B->C Nucleophilic Attack (T < 20°C) D Benzimidazole (Side Product) C->D Intramolecular Dehydration (Heat / Acid)

Fig 2. Reaction pathway showing competition between mono-benzamide and benzimidazole formation.

Validated Experimental Protocols

Protocol A: Base-Free Benzamidation using DEPBT (Suppressing Azlactone Formation)

This protocol utilizes a self-validating base-free environment to prevent the deprotonation of the azlactone α -carbon, preserving the stereocenter.

  • Preparation: Dissolve the N-benzoyl amino acid (1.0 equiv) and the amine nucleophile (1.05 equiv) in anhydrous THF (0.2 M). Causality Note: THF is preferred over DMF here to minimize solvent-induced stabilization of the highly polar azlactone intermediate.

  • Activation: Add DEPBT (1.1 equiv) to the stirring solution at 0 °C. Do not add a tertiary amine base.

  • Coupling: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validation Check: Monitor the reaction via chiral HPLC. The absence of an epimer peak confirms that the base-free condition successfully bypassed azlactone-induced racemization.

  • Workup: Wash the organic layer with 10% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Chemoselective Mono-Benzamidation of o-PDA using T3P (Suppressing Benzimidazole)

This protocol relies on strict thermal control to prevent the secondary intramolecular dehydration step that forms the benzimidazole.

  • Preparation: Dissolve benzoic acid (1.0 equiv) and o-phenylenediamine (1.1 equiv) in EtOAc (0.5 M). Add DIPEA (2.5 equiv).

  • Cooling: Cool the reaction vessel to 0–5 °C using an ice-water bath.

  • Activation: Begin dropwise addition of T3P (50% solution in EtOAc, 1.2 equiv) over 30 minutes. Maintain the internal temperature below 10 °C during the addition to prevent thermal runaway.

  • Coupling: Stir at 15 °C for 4 hours. Self-Validation Check: Monitor the reaction by LC-MS. If a peak corresponding to [M-18] begins to appear, the internal temperature is too high. Quench immediately with water to halt the dehydration cascade.

  • Workup: Wash sequentially with water and brine. The mild nature of T3P allows for a purely aqueous workup without the need for complex chromatography.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.1

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. 2

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. 3

  • Structural characterization and antimycobacterial evaluation of a benzimidazole analogue of the antituberculosis clinical drug candidate TBA-7371. IUCr Journals. 4

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. RSC. 5

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of 2-amino-N-(2-fluorophenyl)benzamide and Its Impurities

Introduction: Welcome to the technical support center for the analysis of 2-amino-N-(2-fluorophenyl)benzamide. This molecule, a key intermediate and potential active pharmaceutical ingredient (API), presents unique chall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the analysis of 2-amino-N-(2-fluorophenyl)benzamide. This molecule, a key intermediate and potential active pharmaceutical ingredient (API), presents unique challenges in chromatographic analysis due to its chemical structure. Specifically, the presence of a primary aromatic amine group makes it susceptible to problematic secondary interactions with standard silica-based HPLC columns, often resulting in poor peak shape and unreliable quantification.

This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven troubleshooting advice and robust methodologies to overcome common analytical hurdles. Our approach is built on explaining the fundamental causality behind chromatographic phenomena, enabling you to not only solve immediate issues but also build more rugged and reliable analytical methods for the future.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the HPLC analysis of 2-amino-N-(2-fluorophenyl)benzamide in a direct question-and-answer format.

Q1: My main peak for 2-amino-N-(2-fluorophenyl)benzamide shows significant tailing. What is causing this and how do I fix it?

A1: The Root Cause and Solutions for Peak Tailing

Peak tailing is the most frequent issue for basic compounds like 2-amino-N-(2-fluorophenyl)benzamide. The primary cause is chemical, not physical: a secondary retention mechanism involving the interaction between the protonated primary amine of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of the silica stationary phase.[1][2] This ion-exchange interaction is stronger than the desired reversed-phase hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a tail.

Troubleshooting Workflow:

  • Confirm the Cause: First, determine if the issue is chemical (analyte-specific) or physical (system-related). Inject a neutral, non-polar compound (e.g., toluene or naphthalene). If the neutral compound's peak is symmetrical, the problem is a chemical interaction with your analyte.[2] If the neutral compound also tails, you may have a physical issue like a column void or a blocked frit, which requires column replacement or flushing.[1]

  • Mobile Phase pH Adjustment (Primary Solution): The most effective way to eliminate this secondary interaction is to suppress the ionization of the silanol groups.

    • Action: Lower the pH of your aqueous mobile phase. By operating at a pH between 2.5 and 3.5, the vast majority of silanol groups will be protonated (Si-OH) and thus neutral, preventing the ion-exchange interaction.[1]

    • Protocol: Prepare your aqueous mobile phase with a suitable buffer or acid. A 0.1% solution of formic acid or trifluoroacetic acid (TFA) in water is an excellent starting point. Ensure the final pH of the aqueous component is measured before mixing with the organic solvent.[3]

    • Caveat: Standard silica columns can hydrolyze and degrade at a pH below 2.5. If you must work at very low pH, use a column specifically designed for low-pH stability.[1]

  • Employ a Competing Base: If adjusting the pH is insufficient or undesirable for other separation reasons, you can add a "competing base" to the mobile phase.

    • Mechanism: A small, basic additive like triethylamine (TEA) will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

    • Protocol: Add a low concentration of TEA (e.g., 0.05% - 0.1%) to your mobile phase and adjust the final pH as needed.

  • Use a Modern, High-Purity, End-Capped Column: Column technology has advanced significantly to address this very issue.

    • Explanation: "End-capping" is a process where the manufacturer treats the silica with a small silanizing reagent (like trimethylchlorosilane) to block a majority of the residual silanols.[1] Using a high-purity silica column with a low trace-metal content and effective end-capping is crucial. These are often marketed as "base-deactivated" columns.[2]

    • Action: If you are using an older or general-purpose C18 column, switching to a modern, base-deactivated column will provide a dramatic improvement in peak shape for your amine-containing compound.

G start Peak Tailing Observed for 2-amino-N-(2-fluorophenyl)benzamide check_cause Inject Neutral Compound (e.g., Toluene) start->check_cause physical_issue Physical Issue: - Column Void - Blocked Frit - Bad Connection check_cause->physical_issue Neutral Compound Tails chemical_issue Chemical Issue: Analyte-Silanol Interaction check_cause->chemical_issue Symmetrical Peak for Neutral solution_physical Action: - Reverse Flush Column - Check Fittings - Replace Column physical_issue->solution_physical solution_ph Primary Solution: Lower Mobile Phase pH (e.g., 0.1% Formic Acid, pH 2.5-3.5) chemical_issue->solution_ph solution_additive Secondary Solution: Add Competing Base (e.g., 0.1% Triethylamine) solution_ph->solution_additive If Tailing Persists solution_column Hardware Solution: Use Base-Deactivated, End-Capped C18 Column solution_additive->solution_column If Further Improvement Needed

Caption: Troubleshooting workflow for peak tailing.

Q2: I'm struggling to separate the main peak from a closely eluting impurity. How can I improve the resolution?

A2: A Systematic Approach to Enhancing Resolution

Resolution (Rs) is a function of three factors: efficiency (N), selectivity (α), and retention (k). To improve it, you must systematically modify one of these factors.

Resolution Optimization Strategy:

  • Optimize Retention (k): Ensure your main peak and the impurity have a retention factor (k) between 2 and 10. If they elute too early (k < 2), there isn't enough interaction with the stationary phase for a good separation.

    • Action: If peaks elute too early, decrease the percentage of the organic solvent (e.g., acetonitrile) in your mobile phase. If they elute too late, increase it. This is the first and simplest adjustment.[4]

  • Improve Selectivity (α): Selectivity is the most powerful tool for improving resolution.[5] It involves changing the chemistry of the separation to alter the relative retention of the two compounds.

    • Change Organic Modifier: If you are using acetonitrile, try switching to methanol, or a ternary mixture. Methanol and acetonitrile have different selectivities and can significantly change the elution order and spacing of peaks.[6]

    • Adjust pH: The ionization state of your main compound and its impurities can differ. A small change in the mobile phase pH can drastically alter their relative retention times and improve separation.[3] Explore a range of pH values (e.g., 3.0, 4.5, 6.0), ensuring you stay within the column's stable operating range.

    • Change Stationary Phase: If mobile phase changes are not enough, consider a different column chemistry. A Phenyl-Hexyl column, for instance, offers different selectivity (π-π interactions) compared to a standard C18 and can be very effective for aromatic compounds.[7]

  • Increase Efficiency (N): Higher efficiency results in narrower peaks, which are easier to resolve.

    • Action: Use a longer column or a column packed with smaller particles (e.g., switching from a 5 µm to a 3.5 µm or sub-2 µm particle column). Note that smaller particles will significantly increase backpressure.[1]

G start Resolution < 1.5? check_k Is Retention (k) between 2 and 10? start->check_k adjust_k Adjust % Organic (ACN or MeOH) to achieve k > 2 check_k->adjust_k No check_selectivity Optimize Selectivity (α) check_k->check_selectivity Yes adjust_k->check_selectivity change_solvent Try Different Organic Solvent (e.g., MeOH instead of ACN) check_selectivity->change_solvent change_ph Systematically Vary pH (e.g., pH 3 to 7) change_solvent->change_ph Not resolved end_node Resolution > 1.5 Achieved change_solvent->end_node Resolved change_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) change_ph->change_column Not resolved change_ph->end_node Resolved check_efficiency Optimize Efficiency (N) change_column->check_efficiency Not resolved change_column->end_node Resolved efficiency_actions Use Longer Column or Column with Smaller Particles check_efficiency->efficiency_actions efficiency_actions->end_node

Caption: Decision tree for improving chromatographic resolution.

Q3: My baseline is noisy and/or drifting. What are the common causes?

A3: Diagnosing and Fixing Baseline Issues

An unstable baseline compromises sensitivity and makes accurate integration difficult.[8] The causes can usually be traced to the mobile phase, the detector, or the pump.

Symptom Common Causes Solutions
Cyclic Noise Pump pulsations, faulty check valves, leaks.[4]Purge the pump to remove air bubbles. Check for leaks at all fittings. If noise persists, sonicate or replace the pump check valves.
High-Frequency Noise ("Fuzzy" Baseline) Air bubbles in the system, contaminated mobile phase, aging detector lamp.[8]Ensure thorough mobile phase degassing (sonication, vacuum, or inline degasser). Use high-purity, HPLC-grade solvents.[6] Check the detector lamp energy; replace if it is low.
Baseline Drift (often in gradients) Poor mobile phase mixing, column temperature fluctuations, mobile phase contamination.[4]Use a column oven for stable temperature control.[8] Ensure mobile phase components are miscible and well-mixed. Use high-purity solvents, as contaminants can elute during the gradient, causing drift.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for 2-amino-N-(2-fluorophenyl)benzamide?

A1: A robust starting point for method development would be a reversed-phase gradient method. This allows you to screen for a wide range of potential impurities with varying polarities.

Parameter Recommended Starting Condition Rationale
Column Base-Deactivated C18, 4.6 x 150 mm, 3.5 µmProvides good efficiency and minimizes peak tailing for the basic analyte.[1][2]
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterLow pH suppresses silanol interactions, leading to better peak shape.[1]
Mobile Phase B 0.1% Formic Acid in HPLC-grade AcetonitrileAcetonitrile is a common, effective organic modifier with low UV cutoff.
Gradient 10% to 90% B over 20 minutesA broad gradient is effective for initial screening of unknown impurities.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better run-to-run reproducibility than ambient temperature.[8]
Detection UV at ~245 nm (scan with PDA for confirmation)A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
Injection Vol. 5 µLA small volume minimizes potential peak distortion from the injection solvent.
Sample Diluent Mobile Phase (e.g., 90:10 A:B) or Water/ACNDissolving the sample in the initial mobile phase is ideal to prevent peak shape issues.
Q2: What are the likely impurities I should be looking for?

A2: Impurities can be categorized as process-related or degradation-related.

  • Process-Related Impurities: These originate from the synthesis. Based on common synthetic routes for similar molecules, potential impurities include unreacted starting materials like isatoic anhydride and 2-fluoroaniline, or by-products from side reactions.[9]

  • Degradation Products: These form over time due to environmental stress. The amide bond in the molecule is susceptible to hydrolysis under strongly acidic or basic conditions. The primary amine can be prone to oxidation.[10][11] A forced degradation study is the definitive way to identify these potential degradants.

Q3: How do I perform a forced degradation study to develop a stability-indicating method?

A3: A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products.[12] Forced degradation studies are performed to generate these degradants and prove the method's specificity. The goal is to achieve 5-20% degradation of the main compound.[11][13]

Stress Condition Typical Protocol Potential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60 °C for several hours.Cleavage of the amide bond to form 2-aminobenzoic acid and 2-fluoroaniline.
Base Hydrolysis 0.1 N NaOH at 60 °C for several hours.Cleavage of the amide bond.
Oxidation 3% H₂O₂ at room temperature.Oxidation of the primary amine group.
Thermal Stress Solid drug substance heated in an oven (e.g., 80-100 °C).General thermal decomposition.
Photolytic Stress Solution and solid exposed to UV/Vis light (per ICH Q1B guidelines).[10]Photochemical degradation.

After exposing the compound to these conditions, analyze the stressed samples alongside a control using your HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main API peak.[14][15]

Section 3: Key Experimental Protocols
Protocol 1: Baseline RP-HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions: Use the conditions outlined in the table in FAQ Q1.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter.[16]

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~10 mg of 2-amino-N-(2-fluorophenyl)benzamide into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile to create a 100 µg/mL stock solution.

    • Further dilute as needed with the initial mobile phase composition (90:10 A:B).

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system peaks are present.

    • Inject the prepared sample solution.

    • Process the chromatogram, checking the peak purity of the main peak and calculating impurity levels using area percent normalization.

Protocol 2: Forced Degradation Sample Preparation
  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of 2-amino-N-(2-fluorophenyl)benzamide in a 50:50 acetonitrile/water mixture.

  • Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl (final concentration 0.1 N HCl). Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 N NaOH before injection.

  • Base Stress: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Heat at 60 °C. Withdraw aliquots at similar time points. Neutralize with an equivalent amount of 0.2 N HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature. Monitor at regular intervals.

  • Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of water and storing it under the same conditions as the stressed samples.

  • Analysis: Analyze all samples using the HPLC method from Protocol 1. Compare the chromatograms of stressed samples to the control to identify degradation peaks.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex website. [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from Axion Labs website. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from Buchi website. [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from Cytiva website. [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from Coriolis Pharma website. [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from BioProcess International website. [Link]

  • Sterling Pharma Solutions. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Sterling Pharma Solutions website. [Link]

  • ResearchGate. (2023). How to choose mobile phase in HPLC to separate the components having absorbance in similar wavelength? ResearchGate. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Al-Omair, M. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3650-3661. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Google Patents. (2018). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • Sahoo, S. K., et al. (2019). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Scientia Pharmaceutica, 87(4), 31. [Link]

  • ResearchGate. (2019). (PDF) Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. ResearchGate. [Link]

  • Zhu, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206479. [Link]

  • Google Patents. (2021). WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][1][17]triazin-2yl]benzamide.

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. [Link]

  • Raza, A., et al. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy.... Retrieved from a university repository.
  • ResearchGate. (2025). HPLC-Fluorescence Determination of Amino Acids in Pharmaceuticals after Pre-Column Derivatization with Phanquinone. ResearchGate. [Link]Pre-Column_Derivatization_with_Phanquinone)

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Storage Guidelines for 2-Amino-N-(2-fluorophenyl)benzamide

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, maintaining the structural integrity of your active compounds and intermediates is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, maintaining the structural integrity of your active compounds and intermediates is paramount. 2-Amino-N-(2-fluorophenyl)benzamide (CAS: 39511-95-0) is a highly functionalized molecule featuring both a primary aromatic amine and an amide linkage. While these functional groups are vital for target binding and downstream synthesis, they introduce specific chemical vulnerabilities during storage.

This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot degradation issues and establish a self-validating storage system.

Part 1: Mechanistic Troubleshooting (FAQs)

Q: Why does the powder of 2-amino-N-(2-fluorophenyl)benzamide turn yellow or brown after several months on the shelf? A: This discoloration is a classic macroscopic indicator of oxidative degradation. The molecule contains a primary aromatic amine (aniline derivative). In the presence of atmospheric oxygen and ambient light, the electron-rich amino group undergoes autoxidation, forming reactive aniline radical cations[1]. These radical intermediates rapidly couple to form highly conjugated, colored oligomers (such as phenazine derivatives) or azoxybenzenes[2]. Because this is a radical chain reaction, even trace amounts of oxygen or transition metal impurities can initiate widespread discoloration.

Q: My LC-MS assay shows declining purity with new peaks corresponding to 2-fluoroaniline and 2-aminobenzoic acid. What caused this? A: You are observing the direct products of amide bond hydrolysis. Despite the slight steric hindrance provided by the ortho-fluoro group, the amide linkage remains vulnerable to nucleophilic attack by water molecules on the carbonyl carbon[3]. This cleavage yields 2-aminobenzoic acid (anthranilic acid) and 2-fluoroaniline. This hydrolytic degradation is heavily accelerated by high ambient humidity and any localized extremes in pH[4].

Q: How do environmental factors quantitatively impact the degradation rate of this compound? A: Based on ICH Q1A(R2) guidelines for stability testing, elevated temperature and humidity exponentially increase degradation kinetics, particularly for amide hydrolysis[3][5]. The table below summarizes the projected stability profile based on these structural vulnerabilities.

Quantitative Stability Data Summary
Storage ConditionTemp (°C)Relative Humidity (%)Primary Degradation RiskEstimated Shelf Life (T95)
Accelerated 40 ± 275 ± 5Rapid Hydrolysis & Oxidation< 3 months
Intermediate 30 ± 265 ± 5Moderate Hydrolysis6 - 9 months
Long-term (Ambient) 25 ± 260 ± 5Slow Oxidation12 - 18 months
Cryogenic (Inert) -20 ± 5< 10Negligible> 36 months

Part 2: Visualizing the Degradation Pathways

To effectively prevent decomposition, it is critical to understand the divergent pathways that compromise the molecule.

Degradation Start 2-Amino-N-(2-fluorophenyl)benzamide Oxidation Oxidation (O2 / Light) Start->Oxidation Hydrolysis Hydrolysis (H2O / pH) Start->Hydrolysis Radical Aniline Radical Cations Oxidation->Radical Cleavage Amide Bond Cleavage Hydrolysis->Cleavage Oligomers Colored Oligomers / Azoxy Radical->Oligomers Products 2-Fluoroaniline + Anthranilic Acid Cleavage->Products

Chemical degradation pathways of 2-amino-N-(2-fluorophenyl)benzamide.

Part 3: Standard Operating Procedures (Protocols)

To ensure scientific integrity, your storage protocols must be self-validating. The following workflows are designed to eliminate the root causes of degradation (moisture, oxygen, light, and thermal energy).

Protocol A: Inert Aliquoting and Long-Term Storage

Causality Principle: By aliquoting into single-use vials under inert conditions, you prevent repeated freeze-thaw cycles and the continuous introduction of ambient moisture/oxygen, ensuring the final vial is as pure as the first.

  • Desiccation: Place the bulk powder in a vacuum desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide for 24 hours to remove residual surface moisture.

  • Atmosphere Control: Transfer the desiccated container into a glove box backfilled with high-purity Argon. Note: Argon is preferred over Nitrogen due to its higher density, allowing it to effectively blanket the powder.

  • Aliquoting: Weigh out single-experiment aliquots (e.g., 5–10 mg) into amber glass vials. Amber glass blocks UV/Vis light, mitigating photo-induced radical initiation at the primary amine.

  • Sealing: Cap the vials tightly using PTFE-lined screw caps. PTFE provides a superior, chemically inert moisture barrier compared to standard silicone septa.

  • Storage: Store the sealed vials in a secondary light-proof container with desiccant packs at -20°C.

  • Thawing (Critical Step): Before use, allow the vial to equilibrate to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the powder, initiating hydrolysis.

StorageWorkflow Step1 1. Vacuum Desiccation Step2 2. Argon Blanketing Step1->Step2 Step3 3. Amber Glass Aliquoting Step2->Step3 Step4 4. PTFE-lined Sealing Step3->Step4 Step5 5. -20°C Dark Storage Step4->Step5

Optimal inert storage workflow for minimizing compound decomposition.

Protocol B: Forced Degradation Testing (Self-Validation)

Causality Principle: To trust your storage protocol, you must know exactly what degradation looks like on your specific analytical instruments. This protocol establishes your baseline degradant retention times.

  • Oxidative Stress Baseline:

    • Dissolve 1 mg of 2-amino-N-(2-fluorophenyl)benzamide in 1 mL of acetonitrile.

    • Add 50 µL of 3% H₂O₂.

    • Incubate at 40°C for 24 hours.

    • Analyze via LC-MS to identify the retention times and m/z of azoxy and oligomeric degradants.

  • Hydrolytic Stress Baseline:

    • Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl (acidic stress) and another 1 mg in 0.1 M NaOH (basic stress).

    • Incubate at 40°C for 24 hours.

    • Analyze via LC-MS to confirm the retention times of the cleaved products: 2-fluoroaniline and 2-aminobenzoic acid.

  • Routine Monitoring: Run your stored stock samples against these stressed baselines every 6 months to validate that your inert storage system remains uncompromised.

References

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at:[Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC. Available at:[Link]

  • How to Reduce Amide Degradation During Storage — Stability Tips. Patsnap. Available at: [Link]

  • Amide Hydrolysis. BYJU'S. Available at:[Link]

  • Integrating Moisture Sorption, Hygroscopic Kinetics, and Mechanical Analysis to Forecast Leakage and Shelf Life of Gelatin Soft Capsules. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Difficult Benzamide Couplings Using Alternative Catalysts

Welcome to the Technical Support Center for advanced amide bond formation. As drug development heavily relies on the synthesis of complex amides, researchers frequently encounter "uphill battles" when coupling sterically...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced amide bond formation. As drug development heavily relies on the synthesis of complex amides, researchers frequently encounter "uphill battles" when coupling sterically hindered benzoic acids or electronically deactivated anilines.

This guide bypasses standard stoichiometric coupling agents (like HATU or EDC) and provides field-proven troubleshooting strategies focusing on alternative catalytic methodologies —specifically Group IV metals, organoborons, and acyl fluorides.

Diagnostic Workflow: Selecting the Right Alternative Catalyst

Before troubleshooting a failed reaction, it is critical to diagnose the root cause of the failure. Use the diagnostic logic below to select the appropriate catalytic system for your specific substrate limitations.

CatalystSelection Start Difficult Benzamide Coupling CheckSubstrate Analyze Substrate Hindrance & Electronics Start->CheckSubstrate ElectronPoor Electron-Deficient Aniline / Amine CheckSubstrate->ElectronPoor HinderedAcid Sterically Hindered Benzoic Acid CheckSubstrate->HinderedAcid EsterSubstrate Unactivated Ester Starting Material CheckSubstrate->EsterSubstrate BoronCat Borate Esters or B(C6F5)3 Catalyst ElectronPoor->BoronCat Azeotropic H2O removal AcylFluoride Acyl Fluoride (DAST / TFFH) HinderedAcid->AcylFluoride Avoids racemization GroupIV ZrCl4 or TiF4 Catalysis HinderedAcid->GroupIV Direct amidation EsterSubstrate->GroupIV 110 °C, Toluene

Diagnostic workflow for selecting alternative catalysts in difficult benzamide couplings.

Frequently Asked Questions & Troubleshooting

Q1: Why do standard reagents like HATU or EDC/HOBt fail for my sterically hindered benzamide couplings? A1: Standard coupling reagents rely on forming an active ester intermediate (e.g., OAt or OBt esters). When the benzoic acid is sterically hindered (e.g., ortho-substituted) or the amine is highly electron-deficient (e.g., 3-aminopyridine, deactivated anilines), the nucleophilic attack on the bulky active ester becomes the rate-limiting step[1][2]. Because this step is so slow, side reactions—such as hydrolysis of the active ester or the formation of unreactive N-acylureas (common with carbodiimides)—outcompete the desired amide bond formation[1][3]. Solution: Shift from stoichiometric activation to catalytic direct amidation, or convert the acid to an acyl fluoride, which is exceptionally stable to hydrolysis but highly reactive to amines[4].

Q2: I am trying to couple an electron-deficient aniline with benzoic acid. What is the best catalytic alternative? A2: Electron-deficient anilines lack the nucleophilicity to attack standard active esters. Organoboron catalysts, such as tris(pentafluorophenyl)borane (B(C6F5)3) or specific borate esters, act as superior Lewis acids[5][6]. They reversibly bind the carboxylic acid to form a highly electrophilic mixed acyloxyborane intermediate. The electron-withdrawing nature of the pentafluorophenyl groups withdraws electron density from the boron atom, maximizing its electrophilicity and forcing the coupling even with weak nucleophiles[6]. Solution: Use 5–10 mol% B(C6F5)3·H2O or a borate ester in refluxing toluene with continuous azeotropic water removal[6][7].

Q3: Can I use unactivated esters instead of carboxylic acids for benzamide formation? A3: Yes. Unactivated esters are typically inert to amines without harsh basic conditions. However, Group IV metal catalysts, particularly zirconocene dichloride (Cp2ZrCl2) or Zirconium(IV) chloride (ZrCl4), can coordinate the ester carbonyl, increasing its electrophilicity and facilitating the formation of a tetrahedral intermediate with the amine[8][9]. Solution: Use 10 mol% Cp2ZrCl2 or ZrCl4 in toluene at 110 °C. This method is highly atom-economical, produces only alcohol as a byproduct, and proceeds with near-complete retention of configuration for chiral substrates[9].

Q4: I am using Titanium/Zirconium catalysts but observing low conversions. How do I troubleshoot this? A4: Group IV catalysts like TiF4 or ZrCl4 are highly oxophilic. While they are designed to catalyze dehydrative amidation (where water is the only byproduct), excess adventitious water or strongly coordinating heteroatoms (like unprotected pyridines) can poison the catalyst[10][11]. Solution:

  • Ensure strictly anhydrous starting materials and use molecular sieves or a Dean-Stark trap.

  • Adjust loading based on electronics: TiF4 requires only 5 mol% and 12h for aliphatic acids, but aromatic acids (like benzoic acid) require 10 mol% and 24h due to resonance stabilization of the carbonyl[11].

  • If substrates have strongly coordinating groups (e.g., 2-aminopyridine), switch to a borate ester catalyst, which is specifically designed to tolerate heteroatoms that would otherwise stabilize catalytically inactive species[5][7].

Data Presentation: Catalyst Comparison Matrix

Use the following table to benchmark and select the optimal alternative catalyst for your specific coupling challenge.

Catalyst SystemOptimal Substrate ScopeTypical LoadingKey Mechanistic AdvantageReference
B(C6F5)3·H2O Broad (Aliphatic/Aromatic acids & amines)5–10 mol%Exceptional Lewis acidity; highly effective for electron-deficient anilines; highly scalable.[6]
Borate Esters Coordinating substrates (e.g., 2-aminopyridine)10 mol%Tolerates heteroatoms that typically poison simple boronic acids by forming inactive boroxines.[5][7]
TiF4 Aromatic and aliphatic acids5–10 mol%Provides high yields (60–99%) in refluxing toluene; highly efficient direct amidation.[11]
ZrCl4 / Cp2ZrCl2 Unactivated esters and acids10 mol%Atom-economical; produces only water/alcohol as byproducts; retains chirality.[8][9]
Acyl Fluorides Extremely sterically hindered substratesStoichiometricResists racemization; highly stable to aqueous hydrolysis; forces intramolecular-like acylation.[4]

Self-Validating Experimental Protocols

Protocol A: B(C6F5)3-Catalyzed Dehydrative Amidation

Causality Focus: This protocol utilizes azeotropic reflux to continuously drive the equilibrium forward by removing the water byproduct, preventing catalyst deactivation[6].

  • Preparation: To an oven-dried round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the benzoic acid derivative (1.0 equiv) and the amine (1.0 to 1.1 equiv).

  • Catalyst Addition: Add B(C6F5)3·H2O (5 to 10 mol%) to the solid mixture[6].

  • Solvent: Suspend the mixture in anhydrous toluene or fluorobenzene (to achieve a 0.2 M concentration).

  • Reaction: Heat the mixture to azeotropic reflux (approx. 110 °C for toluene). Monitor the reaction via LCMS or TLC. (Typical reaction times range from 12 to 24 hours depending on steric bulk).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Zirconium(IV) Chloride (ZrCl4) Catalyzed Direct Amidation

Causality Focus: ZrCl4 activates the non-activated carboxylic acid via strong oxophilic coordination. Strict temperature control is required to overcome the activation energy barrier without degrading the amine[8][10].

  • Preparation: In a glovebox or under strict inert atmosphere (argon/nitrogen), add the carboxylic acid (1.0 equiv) and amine (1.0 equiv) to a sealed pressure tube.

  • Catalyst Addition: Add ZrCl4 (10 mol%)[8].

  • Solvent: Add anhydrous toluene (0.5 M).

  • Reaction: Seal the tube and heat to 110 °C for 4 to 24 hours[9][12].

  • Workup: Quench the reaction by cooling to room temperature and adding a few drops of water. Filter through a pad of Celite to remove zirconium salts, wash with ethyl acetate, and concentrate the filtrate for purification.

Mechanistic Visualization: Boron-Catalyzed Amidation

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates how organoboron catalysts bypass the limitations of standard coupling reagents by forming a highly reactive acyloxyborane intermediate.

BoronCatalysis Cat Boron Catalyst B(C6F5)3 Complex Acyloxyborane Intermediate Cat->Complex + Acid - H2O (azeotropic) Acid Carboxylic Acid (R-COOH) Acid->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack Amine Amine (R'-NH2) Amine->Tetrahedral Tetrahedral->Cat Catalyst Regeneration Product Benzamide Product + H2O Tetrahedral->Product Collapse & Release

Mechanistic cycle of Boron-catalyzed dehydrative amidation via an acyloxyborane intermediate.

References

  • [8] Group (IV) Metal-Catalyzed Direct Amidation - Diva-Portal.org. DiVA Portal.

  • [1] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.

  • [5] Borate-catalysed direct amidation reactions of coordinating substrates. ResearchGate.

  • [7] Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science (RSC Publishing).

  • [12] Chapter 17: Catalytic Amide Bond Forming Methods. RSC Books.

  • [4] Uphill battles in amide couplings. Amphoteros.

  • [3] Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • [6] Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. ACS Publications.

  • [2] Tips and tricks for difficult amide bond formation?. Reddit (r/Chempros).

  • [10] Group (IV) Metal-Catalyzed Direct Amidation : Synthesis and Mechanistic Considerations. DiVA Portal.

  • [9] Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines. ResearchGate.

  • [11] TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Interpretation of 2-Amino-N-(2-fluorophenyl)benzamide: A Multi-Platform Comparison Guide

Executive Summary & Analytical Challenge In the realm of drug development and medicinal chemistry, the structural elucidation of fluorinated aromatics like 2-amino-N-(2-fluorophenyl)benzamide (CAS: 39511-95-0)[1] present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In the realm of drug development and medicinal chemistry, the structural elucidation of fluorinated aromatics like 2-amino-N-(2-fluorophenyl)benzamide (CAS: 39511-95-0)[1] presents a unique analytical challenge. The inclusion of a fluorine atom on the N-phenyl ring introduces complex heteronuclear spin-spin coupling networks ( 19 F- 1 H and 19 F- 13 C)[2]. Because 19 F has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, it couples strongly through bonds with both protons and carbons, transforming standard aromatic multiplets into highly complex second-order patterns[3].

Analytical Platform Performance Comparison

When elucidating small fluorinated molecules, the choice of analytical platform dictates the resolution of second-order effects (where the coupling constant J is comparable to the chemical shift difference Δν ).

  • High-Field NMR (600 MHz): Acts as the gold standard. The high magnetic field increases chemical shift dispersion (in Hz), effectively reducing complex ABX spin systems into first-order AMX patterns, allowing for direct extraction of J -couplings.

  • Benchtop NMR (60-80 MHz): Highly cost-effective and excellent for rapid 19 F screening due to fluorine's wide chemical shift range[4]. However, the low field strength results in severe spectral overlap and "roofing" effects in the 1 H aromatic region, making multiplet analysis highly error-prone without advanced Quantum Mechanical Modeling (QMM)[5][6].

Table 1: Platform Comparison for Fluorinated Benzamide Elucidation
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)AI/DFT Prediction
1 H Spectral Resolution Excellent (First-order multiplets)Poor (Severe second-order overlap)N/A (Theoretical only)
19 F- 1 H Coupling Analysis Direct extraction via integrationRequires QMM softwarePredictive baseline
Throughput & Accessibility Low throughput, high operational costHigh throughput, fume-hood compatibleInstantaneous, computationally bound
Best Use Case De novo structural assignmentReaction monitoring, 19 F quantificationHypothesis generation & validation

Spectral Interpretation & Causality Analysis

The interpretation of 2-amino-N-(2-fluorophenyl)benzamide relies on distinguishing the two aromatic rings: the 2-aminobenzoyl ring (Ring A) and the 2-fluorophenyl ring (Ring B).

1 H NMR Interpretation (600 MHz, DMSO- d6​ )

Causality Insight: We specifically utilize DMSO- d6​ rather than CDCl 3​ to exploit its hydrogen-bonding capabilities. DMSO locks the exchangeable protons (amide -NH and amine -NH 2​ ), significantly reducing their exchange rate with trace water. This allows them to be observed as distinct signals rather than broad, featureless humps, which is critical for confirming the benzamide linkage.

The protons on Ring B are split not only by adjacent protons but also by the 19 F nucleus. For instance, the proton ortho to the fluorine (H3') experiences a large 3JHF​ coupling (~10.5 Hz), causing it to appear as a distinct doublet of doublet of doublets (ddd). Ring A protons show no fluorine coupling, providing a clear diagnostic differentiation.

Table 2: 1 H NMR Assignments
PositionChemical Shift (ppm)Multiplicity J -Coupling (Hz)Assignment Rationale
Amide NH ~9.80d (or br s) 4JHF​ ≈ 2.0Deshielded by carbonyl; weak long-range F-coupling.
H6' (Ring B) ~7.90td 3JHH​ ≈ 8.0, 4JHF​ ≈ 1.5Ortho to amide, deshielded by anisotropic effect.
H6 (Ring A) ~7.65dd 3JHH​ ≈ 8.0, 4JHH​ ≈ 1.5Ortho to carbonyl, highly deshielded.
H3' (Ring B) ~7.30ddd 3JHF​ ≈ 10.5, 3JHH​ ≈ 8.0Ortho to Fluorine; large 3JHF​ splitting.
H4 (Ring A) ~7.20ddd 3JHH​ ≈ 8.2, 7.2Meta to amine group.
H4', H5' (Ring B) ~7.15 - 7.25mOverlappingMeta/Para to Fluorine, complex multiplet.
H3 (Ring A) ~6.75dd 3JHH​ ≈ 8.2, 4JHH​ ≈ 1.0Ortho to amine, shielded by electron donation.
H5 (Ring A) ~6.55ddd 3JHH​ ≈ 8.0, 7.2Para to amine, shielded.
Amine NH 2​ ~6.40br s (2H)-Broadened by quadrupolar 14 N relaxation.
13 C NMR Interpretation (150 MHz, DMSO- d6​ )

Causality Insight: The 13 C spectrum of this molecule is characterized by distinct doublet formations due to 13 C- 19 F scalar couplings[2][3]. The magnitude of the coupling constant ( JCF​ ) is inversely proportional to the number of bonds separating the nuclei. The direct C-F bond ( 1JCF​ ) exhibits a massive coupling of ~245 Hz, splitting the C2' carbon into a wide doublet. This predictable attenuation of JCF​ (from 1J down to 4J ) serves as an internal ruler for assigning the positions of the carbons on the fluorophenyl ring[2].

Table 3: 13 C NMR Assignments
PositionChemical Shift (ppm)Multiplicity JCF​ Coupling (Hz)Assignment Rationale
C=O (Amide) 167.5s-Highly deshielded carbonyl carbon.
C2' (C-F) 154.0d 1JCF​ ≈ 245Direct C-F bond; massive splitting[3].
C2 (C-NH 2​ ) 150.5s-Deshielded by electronegative nitrogen.
C1' (C-NH) 126.5d 2JCF​ ≈ 11Ortho to F; moderate splitting.
C3' (Ring B) 115.5d 2JCF​ ≈ 19Ortho to F; larger 2J due to pathway geometry.
C4' (Ring B) 125.5d 3JCF​ ≈ 7Meta to F.
C5' (Ring B) 124.0d 4JCF​ ≈ 3Para to F; smallest observable coupling.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the structural assignment, the following self-validating workflow must be employed. This protocol uses heteronuclear decoupling to definitively separate 1 H- 1 H couplings from 1 H- 19 F couplings.

Step 1: Sample Preparation

  • Dissolve 20 mg of 2-amino-N-(2-fluorophenyl)benzamide in 0.6 mL of anhydrous DMSO- d6​ . Reasoning: 20 mg ensures a sufficient Signal-to-Noise Ratio (SNR) for the 13 C spectrum, which is critical because the 13 C- 19 F doublets effectively halve the intensity of the carbon signals.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: Baseline Acquisition (1D NMR)

  • Acquire a standard 1 H spectrum (ns = 16, d1 = 2s) and a 19 F spectrum (ns = 16, d1 = 2s) to confirm sample purity and the presence of the single fluorine environment.

  • Acquire a 13 C{ 1 H} spectrum (ns = 1024, d1 = 2s).

Step 3: Self-Validation via 19 F Decoupling

  • Acquire a 1 H{ 19 F} decoupled spectrum. Reasoning: By irradiating the 19 F frequency, all JHF​ couplings collapse. The complex ddd of H3' will collapse into a standard dd (driven only by ortho/meta protons), unambiguously proving which proton multiplets are physically located on the fluorinated ring.

  • Acquire a 13 C{ 1 H, 19 F} dual-decoupled spectrum. All carbon doublets on Ring B will collapse into singlets, confirming the carbon skeleton.

Step 4: 2D NMR Mapping (COSY & HMBC)

  • Run a 1 H- 1 H COSY to trace the contiguous spin systems of Ring A and Ring B independently.

  • Run a 1 H- 13 C HMBC to validate the linkage. Look for the critical cross-peak between the amide proton (~9.80 ppm) and the carbonyl carbon (~167.5 ppm), as well as H6 (~7.65 ppm) to the carbonyl, proving the connectivity of the two rings.

Workflow Visualization

G cluster_0 Phase 1: Sample & Acquisition cluster_1 Phase 2: Platform Evaluation cluster_2 Phase 3: Data Processing & Validation Prep Sample Prep (20 mg in DMSO-d6) Acq NMR Acquisition (1H, 13C, 19F, 2D) Prep->Acq Benchtop Benchtop NMR (80 MHz) Rapid Screening & 19F ID Acq->Benchtop HighField High-Field NMR (600 MHz) High Resolution & 2D Mapping Acq->HighField Coupling Spin-System Analysis (19F-1H & 19F-13C Couplings) Benchtop->Coupling Second-order overlap HighField->Coupling Decoupling 1H{19F} / 13C{19F} Decoupling (Self-Validation Method) Coupling->Decoupling AI In Silico Prediction (AI / DFT Validation) Decoupling->AI Final Confirmed Structural Assignment 2-amino-N-(2-fluorophenyl)benzamide AI->Final

Fig 1. Multi-platform NMR workflow for the structural elucidation of fluorinated benzamides.

References

  • Page, T. F. "Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene." Molecular Physics, Taylor & Francis. 2[2]

  • Loughborough University Research. "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants... using ANATOLIA." 7[7]

  • Mohanty, S., & Venkateswarlu, P. "Proton and fluorine N.M.R. spectra of fluorobenzene." Molecular Physics, 1966. 3[3]

  • CymitQuimica. "2-Amino-N-(2-fluorophenyl)benzamide (CAS: 39511-95-0) Product Data." 1[1]

  • PMC / NIH. "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures." 5[5]

  • ChemRxiv. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." 4[4]

  • PMC / NIH. "Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing." 6[6]

Sources

Comparative

High-Resolution FTIR Structural Validation of 2-Amino-N-(2-fluorophenyl)benzamide: A Comparative Analytical Guide

As drug development pipelines increasingly rely on halogenated scaffolds to improve metabolic stability and target binding, the precise structural validation of these intermediates becomes critical. 2-Amino-N-(2-fluoroph...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on halogenated scaffolds to improve metabolic stability and target binding, the precise structural validation of these intermediates becomes critical. 2-Amino-N-(2-fluorophenyl)benzamide (CAS: 39511-95-0)[1] is a highly functionalized building block featuring a primary aniline amine, a secondary amide linkage, and an ortho-fluorinated aromatic ring.

For researchers synthesizing novel therapeutics, distinguishing this specific positional isomer from its para-fluorinated or unfluorinated analogs is a routine yet rigorous requirement. While Nuclear Magnetic Resonance (NMR) provides the carbon-hydrogen framework, Fourier Transform Infrared (FTIR) spectroscopy is the definitive tool for mapping the complex intramolecular hydrogen-bonding networks unique to 2-aminobenzamide derivatives[2].

This guide provides an objective, data-driven comparison of the FTIR characteristic peaks of 2-amino-N-(2-fluorophenyl)benzamide against alternative analogs, complete with mechanistic causality and self-validating experimental protocols.

Mechanistic Causality of Vibrational Modes

To interpret the FTIR spectrum of 2-amino-N-(2-fluorophenyl)benzamide, one must look beyond simple functional group assignments and analyze the molecule's spatial geometry. The spectral signature is dominated by two distinct intramolecular phenomena:

The "Closed Pharmacophore" Effect (Amide-Amine Interplay)

In standard secondary amides, the Amide I band (primarily C=O stretching) typically appears between 1650–1680 cm⁻¹. However, in 2-aminobenzamide derivatives, this peak experiences a significant redshift to approximately 1636–1640 cm⁻¹ [2][3].

  • The Causality: The primary amine (-NH₂) at the ortho position of the benzamide ring acts as a strong hydrogen bond donor to the adjacent carbonyl oxygen (C=O···H-N). This interaction forms a highly stable pseudo-six-membered ring (a "closed pharmacophore site"), which lengthens the C=O bond, reduces its double-bond character, and consequently lowers its vibrational frequency[3].

The Ortho-Fluoro Inductive and Steric Effect

Comparing the ortho-fluorinated compound to its para-fluorinated alternative reveals subtle but critical shifts in the secondary amide N-H stretch and the C-F stretch.

  • The Causality: Fluorine is highly electronegative. When positioned ortho to the amide nitrogen, it exerts a strong localized inductive pull and can participate in weak intramolecular dipole interactions with the secondary amide N-H. This shifts the secondary N-H stretching frequency slightly lower (~3260 cm⁻¹) compared to the para-isomer (~3275 cm⁻¹), where the fluorine is too distant to interact intramolecularly. Furthermore, the C-F stretching mode for ortho-fluorinated rings typically presents a sharper, slightly higher frequency band (~1240 cm⁻¹) due to the constrained steric environment.

Comparative FTIR Spectral Data

The following table synthesizes the expected quantitative FTIR data for 2-amino-N-(2-fluorophenyl)benzamide compared to its structural alternatives. Data ranges are benchmarked against published spectroscopic evaluations of 2-aminobenzamide derivatives[2][3].

Vibrational Mode2-Amino-N-(2-fluorophenyl)benzamide (Target)2-Amino-N-(4-fluorophenyl)benzamide (Para Alternative)2-Amino-N-phenylbenzamide (Unfluorinated Alternative)
Asymmetric NH₂ Stretch ~3465 cm⁻¹3470.3 cm⁻¹~3464 cm⁻¹
Symmetric NH₂ Stretch ~3360 cm⁻¹3366.2 cm⁻¹~3361 cm⁻¹
Secondary Amide N-H Stretch ~3260 cm⁻¹ (Shifted via ortho-F)3275.5 cm⁻¹~3273 cm⁻¹
Amide I (C=O Stretch) ~1638 cm⁻¹1636.5 cm⁻¹~1636 cm⁻¹
Amide II (N-H Bend + C-N) ~1530 cm⁻¹~1535 cm⁻¹~1532 cm⁻¹
Aromatic C-F Stretch ~1240 cm⁻¹~1225 cm⁻¹N/A

Self-Validating Experimental Protocol

To achieve the resolution required to distinguish these subtle isomeric shifts, sample preparation must be flawless. The following KBr pellet protocol is designed as a self-validating system to ensure data integrity.

Step 1: Anhydrous Preparation (Critical Checkpoint)
  • Action: Bake spectroscopic-grade KBr powder at 110°C for at least 2 hours prior to use. Store in a desiccator.

  • Causality: KBr is highly hygroscopic. Absorbed atmospheric water produces broad, intense bands at ~3400 cm⁻¹ (O-H stretch) and ~1630 cm⁻¹ (H-O-H bend). These artifacts perfectly overlap with the critical NH₂ and C=O bands of the benzamide, rendering the spectrum useless for structural validation.

Step 2: Matrix Milling
  • Action: Weigh 1.5 mg of 2-amino-N-(2-fluorophenyl)benzamide and 150 mg of anhydrous KBr (a 1:100 ratio). Grind the mixture in an agate mortar for 3–5 minutes until the powder is visually homogeneous and adheres slightly to the mortar walls.

  • Causality: The particle size must be reduced to less than the wavelength of the incident IR light (< 2 µm) to prevent the Christiansen effect, which causes severe baseline sloping and light scattering at higher wavenumbers.

Step 3: Vacuum Pressing
  • Action: Transfer the powder to a 13 mm die. Apply vacuum for 1 minute to evacuate trapped air, then press at 10 metric tons for 2 minutes.

  • Validation: The resulting pellet must be visually transparent. A cloudy or opaque pellet indicates trapped moisture or insufficient grinding. Do not scan an opaque pellet; discard and reprep.

Step 4: Spectral Acquisition & Built-in Validation
  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans) against a pure KBr background.

  • Validation Loop: Immediately check the baseline at 3800 cm⁻¹. If transmittance is <80% or heavily sloped, the system has failed the validation check (indicating scattering). If a broad peak appears at 3450 cm⁻¹ in the background, the KBr is wet. Only proceed to peak assignment if the baseline is flat and >80% T.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating FTIR workflow, emphasizing the critical quality control loop required before isomeric differentiation can occur.

FTIR_Workflow Prep Sample Preparation (Anhydrous KBr Pellet) Acq FTIR Acquisition (4000 - 400 cm⁻¹) Prep->Acq Load Sample Valid Self-Validation Loop (Baseline >80% T?) Acq->Valid Raw Spectrum Valid->Prep Fail (Scattering/Moisture) Assign Spectroscopic Assignment (NH₂, C=O, C-F) Valid->Assign Pass (Flat Baseline) Compare Isomeric Differentiation (Ortho vs. Para F) Assign->Compare Structural Confirmation

Fig 1. Self-validating FTIR analytical workflow for structural confirmation of benzamide derivatives.

References

  • El-Gaby, M. S., et al. "Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site." International Journal of Molecular Sciences, PubMed Central (PMC), March 21, 2014. Available at:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) of amino-benzamide derivatives

Structure-Activity Relationship (SAR) of Amino-Benzamide Derivatives: A Comparative Guide to Class I HDAC Inhibitors Executive Summary & Mechanistic Rationale Histone deacetylases (HDACs) are critical epigenetic regulato...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Amino-Benzamide Derivatives: A Comparative Guide to Class I HDAC Inhibitors

Executive Summary & Mechanistic Rationale

Histone deacetylases (HDACs) are critical epigenetic regulators that balance chromatin acetylation, making them prime targets in oncology and neurology[1]. First-generation pan-HDAC inhibitors (such as Vorinostat/SAHA) utilize a hydroxamic acid zinc-binding group (ZBG). However, their indiscriminate chelation of various metalloproteins often leads to significant off-target toxicity and unfavorable adverse drug reaction profiles[2].

To achieve isoform selectivity, drug development has pivoted toward amino-benzamide derivatives (also known as ortho-aminoanilides). As an application scientist evaluating novel epigenetic modulators, I prioritize these scaffolds because they exhibit exquisite selectivity for Class I HDACs (HDAC1, 2, and 3). Unlike small hydroxamates, the bulkier 2-aminobenzamide structure specifically exploits the unique 14 Å internal cavity (the "foot pocket") adjacent to the catalytic zinc ion found only in Class I isoforms[3].

Structural Anatomy & Binding Mechanics

The pharmacophore of an amino-benzamide HDAC inhibitor is divided into three highly tunable functional zones. Understanding the causality behind these structural zones is essential for rational drug design.

  • Zinc-Binding Group (ZBG): The 2-aminobenzamide core chelates the catalytic Zn²⁺ in a bidentate fashion via its carbonyl oxygen and free amino group (at a precise distance of ~2.7 Å)[3].

  • Linker Region: Spans the narrow, hydrophobic channel of the enzyme, positioning the warhead.

  • Surface Recognition Cap: Interacts with residues at the active site rim to dictate cellular permeability and binding kinetics.

SAR_Binding ZBG Zinc-Binding Group (ZBG) 2-Aminobenzamide Bidentate Zn2+ Chelation HDAC Class I HDAC Enzyme (HDAC1, HDAC2, HDAC3) ZBG->HDAC Chelates Catalytic Zinc Hydrogen bonds (H140/141) Linker Linker Region Aliphatic / Heterocyclic Spans Hydrophobic Channel Linker->ZBG Positions warhead Cap Surface Recognition Cap Aromatic / Pyridine Interacts with Active Site Rim Cap->Linker Structural connectivity

Logical SAR architecture of amino-benzamide derivatives binding to Class I HDACs.

Structure-Activity Relationship (SAR) Insights

When benchmarking novel scaffolds against clinical standards like Entinostat (MS-275), specific SAR modifications drive potency and selectivity:

  • ZBG Substitutions: Unsubstituted 2-aminobenzamides (like Entinostat) inhibit HDAC1, 2, and 3 relatively equally[1]. However, substituting the 5-position of the benzamide ring with a heterocyclic ring (e.g., a thienyl group) drives the molecule deeper into the HDAC1/2 foot pocket. This establishes hydrophobic interactions with residues M35, L144, and C156, drastically reducing HDAC3 affinity and yielding HDAC1/2 specific inhibitors[4]. Conversely, specific 2-substituted benzamides (e.g., Compound 22) can achieve >300-fold selectivity for HDAC3 over all other isoforms[2].

  • Linker Rigidity: Classic inhibitors utilize flexible alkyl linkers. Recent data demonstrates that incorporating rigid piperazinyl-pyrazine or pyrimidine moieties restricts conformational entropy, enhancing binding thermodynamics and overall potency[3].

  • Cap Modifications: Replacing simple pyridines with bulky indole or chromene derivatives enhances anti-leukemic activity by optimizing pi-pi stacking at the enzyme surface[2][3].

Quantitative SAR Comparison

The following table summarizes the biochemical IC₅₀ values of standard and novel amino-benzamide derivatives, highlighting the divergence in isoform selectivity based on structural modifications.

CompoundStructural Modification / FeatureHDAC1 IC₅₀ (µM)HDAC2 IC₅₀ (µM)HDAC3 IC₅₀ (µM)
Entinostat (MS-275) Unsubstituted ZBG, Pyridine Cap0.930.951.80[1]
Compound 7j Substituted terminal benzene ring0.650.781.70[1]
Compound 21a Pyrazine linker, 5-thienyl ZBG0.262.47>10.0 (Selective)[4]
Compound 22 2-substituted benzamide>10.0>10.00.029 (Selective)[2]

Experimental Validation: Fluorogenic HDAC Inhibition Assay

To objectively compare these derivatives, a self-validating biochemical assay is required. A critical pitfall in assay design is ignoring the fact that amino-benzamides exhibit slow-on/slow-off binding kinetics compared to hydroxamates. Standard protocols that omit a pre-incubation step will artificially underestimate the compound's potency.

Assay_Workflow Step1 1. Compound Prep Serial Dilution in Buffer Step2 2. Enzyme Incubation HDAC + Fluorogenic Substrate Step1->Step2 Step3 3. Developer Addition Trypsin-like Cleavage Step2->Step3 Step4 4. Signal Detection Ex: 360nm / Em: 460nm Step3->Step4

Step-by-step workflow for in vitro fluorogenic HDAC enzyme inhibition assay.

Step-by-Step Methodology:
  • Reagent Preparation & Control Setup:

    • Action: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

    • Causality: BSA prevents non-specific adsorption of the highly hydrophobic benzamide derivatives to the microplate walls, ensuring accurate dose-response curves. Include a "No Enzyme" control to establish background fluorescence and an "Entinostat" reference control to validate assay sensitivity[1].

  • Inhibitor Pre-Incubation (Critical Step):

    • Action: Incubate the serially diluted amino-benzamide compounds with the recombinant HDAC enzyme (e.g., HDAC1) for 60 minutes at 37°C before adding the substrate.

    • Causality: Because 2-aminobenzamides are slow-binding inhibitors that require conformational adaptation of the enzyme's foot pocket, omitting this pre-incubation will result in falsely elevated IC₅₀ values.

  • Substrate Addition & Cleavage:

    • Action: Add the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for 30 minutes.

    • Causality: The HDAC enzyme removes the acetyl group from the lysine residue. The substrate is designed so that the fluorophore (AMC) remains quenched while attached to the intact lysine.

  • Developer Addition:

    • Action: Add the developer solution containing a protease (e.g., Trypsin) and a deacetylase inhibitor (to stop the HDAC reaction).

    • Causality: The protease specifically recognizes and cleaves the deacetylated lysine, releasing the free, highly fluorescent AMC. This coupled-enzyme system ensures that fluorescence is directly proportional to HDAC activity.

  • Detection & Analysis:

    • Action: Read the microplate at Excitation 360 nm / Emission 460 nm. Calculate IC₅₀ using 4-parameter logistic non-linear regression.

References

  • Title : Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - MDPI Source : mdpi.com URL : 3

  • Title : Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC Source : nih.gov URL : 1

  • Title : Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity - ProQuest Source : proquest.com URL : 4

  • Title : Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases - MDPI Source : mdpi.com URL : 2

Sources

Comparative

Validating the Purity of 2-amino-N-(2-fluorophenyl)benzamide: A UPLC-MS vs. HPLC-UV Comparison Guide

Introduction: The Criticality of Intermediate Purity 2-amino-N-(2-fluorophenyl)benzamide (CAS 39511-95-0) is a highly valued pharmaceutical intermediate, primarily utilized in the synthesis of benzamide-class targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Intermediate Purity

2-amino-N-(2-fluorophenyl)benzamide (CAS 39511-95-0) is a highly valued pharmaceutical intermediate, primarily utilized in the synthesis of benzamide-class targeted therapeutics, such as histone deacetylase (HDAC) inhibitors. The presence of impurities—such as unreacted 2-fluoroaniline, positional isomers (e.g., 3-fluoro or 4-fluoro variants), or oxidation products—can severely compromise the yield, safety profile, and efficacy of the final Active Pharmaceutical Ingredient (API).

To ensure stringent quality control, analytical laboratories are increasingly transitioning from traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). This guide objectively compares these methodologies and provides a field-proven, self-validating UPLC-MS protocol for the purity assessment of 2-amino-N-(2-fluorophenyl)benzamide.

Mechanistic Context: Why Purity Matters

The benzamide pharmacophore is essential for chelating the zinc ion in the catalytic pocket of HDAC enzymes. If positional isomers of the fluorophenyl ring carry over into the final API, the binding affinity and selectivity of the drug are drastically altered, potentially leading to off-target toxicity.

Pathway A 2-amino-N-(2-fluorophenyl)benzamide (Key Intermediate) B Benzamide-Class API (e.g., HDAC Inhibitor) A->B Synthesis C HDAC Enzyme Inhibition B->C Binding D Chromatin Relaxation & Gene Transcription C->D Epigenetic Modulation

Fig 1: Mechanistic pathway linking the intermediate to epigenetic modulation via HDAC inhibition.

Comparative Analysis: UPLC-MS vs. HPLC-UV

The structural similarity of potential impurities in the synthesis of 2-amino-N-(2-fluorophenyl)benzamide presents a significant analytical challenge. While HPLC-UV is a robust and cost-effective method for routine assessments, it relies on larger particle sizes (typically 3–5 µm) and operates at lower pressures (up to 6,000 psi)[1]. This limits its resolving power for closely eluting isomers[2].

Conversely, UPLC utilizes sub-2 µm hybrid packing materials and operates at pressures up to 15,000 psi[1][3]. This drastically increases the theoretical plate count, resulting in sharper peaks, superior resolution, and significantly reduced run times[4]. Furthermore, coupling UPLC with MS provides orthogonal detection. While UV detection relies on chromophores, MS identifies impurities by their mass-to-charge ratio (m/z), offering definitive structural confirmation and the ability to detect genotoxic impurities at trace levels[5][6].

Table 1: Performance Comparison for Benzamide Derivative Analysis

ParameterTraditional HPLC-UVUPLC-MSAdvantage / Causality
Stationary Phase 5 µm C181.7 µm C18Sub-2 µm particles reduce eddy diffusion, sharpening peaks[3].
Operating Pressure ~4,000 psi (27 MPa)~12,000 psi (82 MPa)High pressure overcomes the resistance of smaller particles[1].
Run Time 15 – 25 minutes3 – 5 minutesHigher linear velocities allow for rapid high-throughput screening[4].
Detection Limit (LOD) ~0.05% (UV)<0.01% (MS)MS provides superior signal-to-noise ratios for trace impurities[6].
Isomer Resolution Poor to ModerateExcellentNarrower peak widths prevent co-elution of fluorinated isomers[2].
Peak Identification Retention Time OnlyRetention Time + m/zExact mass measurement confirms the identity of unknown degradants[7].

The UPLC-MS Analytical Workflow

Workflow A Sample Prep (Dilution & Filtration) B UPLC Separation (Sub-2µm C18) A->B C ESI-MS Detection (Positive Ion Mode) B->C D Data Analysis (Purity & Mass Confirmation) C->D

Fig 2: Step-by-step UPLC-MS workflow for 2-amino-N-(2-fluorophenyl)benzamide purity validation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) in accordance with ICH Q2(R1) guidelines[8].

Reagents and Sample Preparation
  • Solvents: LC-MS grade Acetonitrile (ACN) and Milli-Q Water[8].

  • Additive: 0.1% Formic Acid (FA).

    • Causality: FA acts as an ion-pairing agent to improve peak shape by suppressing secondary silanol interactions on the stationary phase. Crucially, it provides the necessary protons (H+) to facilitate efficient ionization in the positive Electrospray Ionization (ESI+) mode.

  • Sample Prep: Dissolve 2-amino-N-(2-fluorophenyl)benzamide in an ACN/Water (50:50, v/v) diluent to a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the sub-2 µm column from particulate fouling.

UPLC Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics[3].

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B (Linear ramp for optimal resolution of closely related impurities)

    • 3.0 - 4.0 min: 95% B (Column wash)

    • 4.0 - 5.0 min: 5% B (Re-equilibration)

  • Injection Volume: 1.0 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI Positive (ESI+). The secondary and primary amine groups in the analyte readily accept protons to form [M+H]+ ions.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 25 V.

    • Causality: Optimized to prevent in-source fragmentation of the parent molecule while maintaining high transmission efficiency into the mass analyzer[7].

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr (Nitrogen).

  • Mass Range: m/z 100 to 500.

  • Target m/z: The monoisotopic mass of 2-amino-N-(2-fluorophenyl)benzamide is 230.08 Da. The expected protonated molecular ion[M+H]+ is m/z 231.09 .

System Suitability and Self-Validation Criteria

Before analyzing the batch, inject a standard solution (10 µg/mL) six times to validate system performance[9]:

  • Retention Time (RT) Precision: %RSD must be ≤ 1.0%.

  • Peak Area Precision: %RSD must be ≤ 2.0%.

  • Tailing Factor: Must be ≤ 1.5.

  • Resolution (Rs): If spiking with a known impurity (e.g., 2-fluoroaniline), the resolution between the analyte and the impurity must be ≥ 2.0.

Conclusion

For the rigorous purity validation of 2-amino-N-(2-fluorophenyl)benzamide, UPLC-MS fundamentally outperforms traditional HPLC-UV. By leveraging sub-2 µm particle technology and orthogonal mass detection, laboratories can achieve baseline resolution of critical isomers in a fraction of the time[2][3]. The integration of MS not only quantifies the main peak but unequivocally identifies trace impurities, ensuring the safety and efficacy of the downstream pharmaceutical products.

References[5] BenchChem. "A Comparative Guide to HPLC and UPLC-MS for Purity Analysis of N3-L-Cit-OH Reactions." BenchChem, 2025. URL: https://www.benchchem.com[3] Yu, Kate, et al. "High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS." Waters Corporation, 2006. URL: https://www.waters.com[1] WebofPharma. "HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis." WebofPharma, Feb 13, 2026. URL:https://www.webofpharma.com[4] Ali, Rouchan, et al. "Prospects of UPLC in Pharmaceutical Analysis over HPLC." Biomedical Journal of Scientific & Technical Research, Jul 07, 2022. URL: https://biomedres.us[2] Alispharm. "UPLC vs HPLC: what is the difference?" Alispharm, Oct 11, 2023. URL:https://www.alispharm.com[9] Kasonga, T.K., et al. "Data on UPLC/MS method validation for the biodegradation of pharmaceuticals and intermediates..." Data in Brief (Elsevier), Jul 30, 2019. URL:https://www.up.ac.za[8] Hassan, H., et al. "UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities." Journal of Applied Pharmaceutical Science, Jan 04, 2023. URL: https://www.japsonline.com[7] "Development and validation of a stability-indicating UPLC method for rosuvastatin and its related impurities in pharmaceutical dosage forms." SciELO, 2014. URL: https://www.scielo.br[6] "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials." SciSpace, Mar 09, 2020. URL:https://www.scispace.com

Sources

Validation

Comparison of amide bond stability in fluorinated vs non-fluorinated analogs

As a Senior Application Scientist, I have designed this comparative guide to address one of the most persistent challenges in medicinal chemistry and peptide drug development: the metabolic and hydrolytic vulnerability o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comparative guide to address one of the most persistent challenges in medicinal chemistry and peptide drug development: the metabolic and hydrolytic vulnerability of the amide bond.

By strategically replacing hydrogen atoms with fluorine, researchers can fundamentally alter the stereoelectronic properties of the amide scaffold. This guide provides an objective, data-driven comparison of amide bond stability in fluorinated versus non-fluorinated analogs, detailing the mechanistic causality behind these differences and providing self-validating experimental protocols for your own laboratory assessments.

Mechanistic Causality: The "Fluorine Effect" on Amide Stability

The incorporation of fluorine into an amide scaffold does not merely increase lipophilicity; it induces profound electronic and conformational changes that dictate the molecule's stability profile. To understand why fluorinated amides behave differently, we must examine two primary mechanisms:

  • LUMO Lowering via Inductive Electron Withdrawal: Fluorine is the most electronegative element. When placed adjacent to an amide (e.g., α -fluoroamides) or directly on the nitrogen (e.g., N-perfluoroalkyl amides), its strong inductive (-I) effect pulls electron density away from the carbonyl carbon[1]. Because the Lowest Unoccupied Molecular Orbital (LUMO) of an amide is primarily localized on the carbonyl carbon, this electron withdrawal significantly lowers the LUMO energy level. While this can increase susceptibility to specific chemical reductions, it paradoxically strengthens the C-N bond against standard enzymatic cleavage by altering the transition-state energy required for protease-mediated hydrolysis.

  • Conformational Locking via Intramolecular Hydrogen Bonding: In α -fluoroamides, the highly polarized C-F bond frequently engages in intramolecular hydrogen bonding (e.g., C-H···O or C-H···F interactions). This stereoelectronic effect restricts rotation around the C-N bond, selectively stabilizing specific conformers (such as the cis-planar state)[2]. This rigidification acts as a steric shield, preventing the amide from adopting the induced-fit geometry required by endopeptidases.

Conversely, while fluorination protects against biological hydrolysis, specific electrophilic fluorinating agents can be used to intentionally cleave non-fluorinated tertiary amides in synthetic workflows via a radical-polar crossover mechanism[3].

G F_Sub Fluorine Substitution (Amide Scaffold) Inductive Strong -I Effect (Electron Withdrawal) F_Sub->Inductive Steric Conformational Locking (Intramolecular H-Bonds) F_Sub->Steric LUMO Lowered LUMO Energy Inductive->LUMO Stability Enhanced Enzymatic & Hydrolytic Stability Steric->Stability LUMO->Stability Cleavage Susceptibility to Radical-Polar Cleavage LUMO->Cleavage

Logical pathways of fluorine-induced amide bond stabilization and activation.

Comparative Performance Data

To objectively evaluate the impact of fluorination, we compare the hydrolytic half-lives and enzymatic degradation rates of standard amides against their fluorinated counterparts. Studies demonstrate that N-(per)fluoroalkyl secondary amides and fluorinated sulfonamides exhibit exceptionally high thermal and hydrolytic stability compared to conventional secondary amides[4][5].

Table 1: Stability Metrics of Amide Analogs

Amide ClassRepresentative StructureEnzymatic Half-Life (Pig Liver Esterase)Hydrolytic Stability (pH 7.4, 37°C)Primary Degradation Pathway
Non-Fluorinated N-phenylacetamide~20-30 minModerateProtease/Esterase Hydrolysis
α -Fluoroamide N-(4-fluorophenyl)-fluoroacetanilide~45-60 minHighSlowed Enzymatic Cleavage
N-(Per)fluoroalkyl N-(CF3)-alkylamide>120 minVery HighHighly Resistant[5]
Fluorinated Sulfonamide N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide>120 min (95% intact)ExceptionalNegligible[4]

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Built-in controls guarantee that the data generated accurately reflects amide bond stability without interference from external variables.

Protocol A: LC-MS Based Enzymatic Stability Assay

Rationale: Pig liver esterase (PLE) serves as a robust proxy for mammalian carboxylesterases. By running a non-fluorinated control in parallel, the assay self-validates the enzyme's baseline activity. The inclusion of an internal standard during the quench step ensures that any signal loss is strictly due to enzymatic degradation, not ion suppression or extraction losses.

  • Substrate Preparation: Dissolve the fluorinated amide candidate and a non-fluorinated control in DMSO to a concentration of 10 mM.

  • Enzyme Equilibration: Prepare a 1 U/mL solution of Pig Liver Esterase in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 15 minutes to reach thermal equilibrium.

  • Reaction Initiation: Spike the substrate stock into the enzyme solution to achieve a final concentration of 10 µM (ensuring final DMSO concentration is ≤ 0.1% to prevent enzyme denaturation).

  • Time-Course Sampling: At t=0,15,30,60,and 120 minutes, extract 50 µL aliquots.

  • Self-Validating Quench: Immediately quench the extracted aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an isotopically labeled internal standard. Causality: The immediate precipitation of proteins in cold organic solvent self-validates that degradation halts exactly at the recorded time point.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and calculate the half-life ( t1/2​ ).

Workflow A 1. Substrate Preparation B 2. Enzymatic Incubation A->B Spike C 3. Time-Course Quenching B->C Aliquot D 4. LC-MS/MS Quantification C->D Centrifuge E 5. Half-Life Calculation D->E Data

Step-by-step workflow for the LC-MS based enzymatic stability assay.

Protocol B: Radical-Polar Crossover Cleavage (Chemical Activation)

Rationale: While fluorination protects against biology, synthetic chemists can exploit electrophilic fluorinating agents to intentionally cleave highly stable, non-fluorinated tertiary amides[3].

  • Reaction Setup: In an oven-dried vial, combine the tertiary amide (0.2 mmol), CuBr2​ (2 mol% catalyst), and Selectfluor (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (1.0 mL) under an argon atmosphere to prevent oxidative side reactions.

  • Activation: Stir the mixture at 80°C for 1.5 hours. The CuBr2​ /Selectfluor system will abstract a benzylic hydrogen, initiating a radical-polar crossover that cleaves the C-N bond.

  • Validation: Monitor the formation of the highly reactive acyl fluoride intermediate via 19F NMR (identifiable by characteristic downfield shifts) prior to downstream transamidation.

Strategic Recommendations for Drug Development

The substitution of hydrogen for fluorine in amide-containing therapeutics is a profound stereoelectronic modification[6]. For drug development professionals aiming to overcome rapid first-pass metabolism or protease susceptibility, incorporating α -fluoro or N-(per)fluoroalkyl groups provides a robust structural shield. By lowering the LUMO and locking the conformational geometry, these analogs resist the induced-fit mechanisms of hydrolytic enzymes, ultimately extending the pharmacokinetic half-life of the drug candidate.

References

  • Source: nih.
  • Title: Efficient cleavage of tertiary amide bonds via radical–polar crossover using a copper(ii)
  • Title: Stable Secondary N-(Per)
  • Source: apolloscientific.co.
  • Source: acs.
  • Source: acs.

Sources

Comparative

Elemental analysis standards for 2-amino-N-(2-fluorophenyl)benzamide

Elemental Analysis Standards for 2-amino-N-(2-fluorophenyl)benzamide: A Comparative Guide to CHN Quantification In modern drug development, verifying the absolute purity and structural integrity of synthesized pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for 2-amino-N-(2-fluorophenyl)benzamide: A Comparative Guide to CHN Quantification

In modern drug development, verifying the absolute purity and structural integrity of synthesized pharmacophores is a strict regulatory gateway. As an Application Scientist overseeing analytical workflows, I frequently encounter the unique bottlenecks presented by halogenated compounds.

This guide provides an objective, field-proven framework for the elemental analysis (EA) of 2-amino-N-(2-fluorophenyl)benzamide (CAS: 39511-95-0), a fluorinated organic compound with the molecular formula C13H11FN2O. We will explore the mechanistic challenges of fluorine interference, compare leading CHNS/O analyzers, and establish a self-validating experimental protocol to ensure data integrity.

The Mechanistic Challenge of Fluorinated Compounds

Standard Carbon, Hydrogen, and Nitrogen (CHN) analysis relies on flash combustion to convert organic matter into simple gases (CO2, H2O, and N2). However, highly fluorinated compounds resist this process due to the extreme thermodynamic stability of the C-F bond (~485 kJ/mol).

If unmitigated, incomplete combustion yields CF2 or CF4 radicals instead of hydrogen fluoride (HF)[1]. Because CF2 passes through standard reduction columns and co-elutes with N2 during chromatographic separation, it artificially inflates the Nitrogen reading while simultaneously depressing the Carbon reading[1]. To achieve analytical trustworthiness, the protocol must be designed to chemically sequester fluorine before it reaches the detector.

Fluorine_Interference Compound 2-amino-N-(2-fluorophenyl)benzamide (Strong C-F Bonds) Standard Standard CHN Combustion (No Additives) Compound->Standard Optimized Optimized CHN Combustion (MgO / Silver Capsules) Compound->Optimized CF4 Incomplete Oxidation (CF2 / CF4 gas formed) Standard->CF4 Thermal resistance HF Complete Oxidation (Fluorine trapped as MgF2/AgF) Optimized->HF Scavengers bind F Error False High Nitrogen False Low Carbon CF4->Error CF2 co-elutes with N2 Accurate Accurate CHN Quantification HF->Accurate Clean gas stream

Caption: Mechanistic causality of standard vs. optimized combustion for fluorinated compounds.

Comparative Analysis of Elemental Analyzers

To establish a self-validating system, selecting the appropriate instrumentation is critical. Below is an objective comparison of two industry-standard platforms frequently utilized for complex organic matrices: the PerkinElmer 2400 Series II and the Elementar vario EL cube .

PerkinElmer 2400 Series II CHNS/O

Based on the classical Pregl-Dumas method, the 2400 Series II combusts samples in a pure oxygen environment and utilizes steady-state frontal chromatography for gas separation[2][3]. It is a highly reliable workhorse for routine pharmaceuticals, offering rapid changeover between CHN, CHNS, and Oxygen modes via an optional Column Switching Accessory[2][4]. For fluorinated compounds, it relies heavily on customized reduction zone packing to remove halogens prior to detection[4].

Elementar vario EL cube

Built for recalcitrant matrices, the vario EL cube utilizes Advanced Purge and Trap (APT) technology, ensuring baseline separation even at extreme elemental ratios (up to 12,000:1 C:N)[5][6]. Its primary advantage for fluorinated benzamides lies in its high-temperature combustion unit, which can reach 1,200°C (and up to 1,800°C at the point of combustion using tinfoil)[7][8]. This intense thermal energy is critical for ensuring 100% recovery and complete cleavage of the C-F bond[8].

Instrument Comparison Matrix
SpecificationPerkinElmer 2400 Series IIElementar vario EL cube
Separation Technology Frontal Chromatography[3]Advanced Purge and Trap (APT)[6]
Max Combustion Temp ~1100°C[9]1200°C (1800°C flash)[7][8]
Sample Size Range 0 to 500 mg[9]Micro (<1 mg) to Macro (1.5 g)[5]
Halogen Mitigation Reduction zone removal[4]Dedicated halogen binding tubes[6]
Operating Modes CHN, CHNS, Oxygen[2]CHNS, CHN, O, Cl, TIC[5]

Optimized Experimental Protocol

Step 1: Sample Preparation & Scavenger Addition

  • Action: Accurately weigh 1.5 to 2.0 mg of the compound into a lightweight silver capsule (rather than standard tin). Alternatively, add a layer of Magnesium Oxide (MgO) to the combustion tube reagent packing[1][10].

  • Causality: Silver reacts directly with halogens to form solid AgF. Similarly, MgO absorbs fluorine to form highly stable magnesium fluoride (MgF2), releasing hydrogen and entirely preventing CF2/CF4 formation[1].

Step 2: Flash Combustion

  • Action: Drop the sealed capsule into the combustion furnace (1000°C - 1200°C) under a temporary, dynamic stream of pure oxygen[10].

  • Causality: The localized exothermic flash oxidation provides the activation energy necessary to completely atomize the organic structure, ensuring all carbon is converted to CO2[10].

Step 3: Reduction & Scrubbing

  • Action: Sweep the combustion gases via a helium carrier stream over a copper reduction column maintained at 650°C[10].

  • Causality: The copper catalyst serves a dual purpose: it reduces any formed nitrogen oxides (NOx) back to pure N2 gas and scrubs any excess oxygen from the stream, preventing detector damage[10].

Step 4: Chromatographic Separation & Detection

  • Action: Pass the purified gas mixture (CO2, H2O, N2) through the separation column (APT or Frontal Chromatography) and quantify using a Thermal Conductivity Detector (TCD)[4][10].

EA_Workflow Prep 1. Sample Prep (1-2 mg + MgO Additive) Combust 2. Flash Combustion (1000°C - 1200°C, O2) Prep->Combust Drop into furnace Reduce 3. Reduction Zone (Cu Catalyst, 650°C) Combust->Reduce CO2, H2O, NOx, O2 Separate 4. Gas Separation (Purge & Trap or GC Column) Reduce->Separate CO2, H2O, N2 Detect 5. TCD Detection (Quantify N2, CO2, H2O) Separate->Detect Sequential Elution

Caption: Step-by-step workflow of optimized CHN elemental analysis for fluorinated organics.

Quantitative Data: Theoretical Baselines vs. Expected Deviations

A self-validating system requires empirical data to align tightly with theoretical mass percentages. For 2-amino-N-(2-fluorophenyl)benzamide (Molar Mass: 230.24 g/mol ), analytical results on routine organic compounds should ideally have an uncertainty better than 0.25% for carbon, 0.05% for hydrogen, and 0.10% for nitrogen[10].

The table below illustrates the expected data skew when analyzing this compound without fluorine-specific optimizations, compared to the corrected output.

ElementTheoretical Mass %Standard Protocol (No Scavenger)Optimized Protocol (MgO/Ag)
Carbon (C) 67.82%< 67.00% (False Low)67.82% ± 0.25%
Hydrogen (H) 4.82%4.82% ± 0.05%4.82% ± 0.05%
Nitrogen (N) 12.17%> 13.00% (False High)12.17% ± 0.10%
Fluorine (F) 8.25%Unmeasured (Acts as Interferent)Trapped safely as solid matrix
Oxygen (O) 6.95%UnmeasuredUnmeasured

By understanding the causality behind chemical interferences and leveraging tailored combustion parameters, researchers can ensure that their elemental analysis data remains an authoritative benchmark for compound purity.

References

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 2-amino-N-(2-fluorophenyl)benzamide

As drug discovery accelerates, the handling of complex halogenated aniline-amides like 2-amino-N-(2-fluorophenyl)benzamide requires stringent, scientifically grounded operational and disposal protocols. Frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery accelerates, the handling of complex halogenated aniline-amides like 2-amino-N-(2-fluorophenyl)benzamide requires stringent, scientifically grounded operational and disposal protocols. Frequently utilized as an intermediate in the synthesis of targeted therapeutics (such as kinase and HDAC inhibitors), this compound possesses specific structural moieties—an aniline group, an amide linkage, and a fluorinated aromatic ring—that make improper disposal a severe risk to laboratory personnel and the environment.

As a Senior Application Scientist, I have designed this guide not just as a list of rules, but as a self-validating safety system . By understanding the molecular causality behind the hazards, your laboratory can implement protocols where every step inherently verifies the safety of the preceding one.

Chemical Profiling & Quantitative Data

Before handling or disposing of any chemical, we must establish its physical and hazardous baseline.

Table 1: Chemical and Hazard Profile

Property Value / Description
Chemical Name 2-amino-N-(2-fluorophenyl)benzamide
CAS Number 39511-95-0
Molecular Formula C13H11FN2O
Molecular Weight 230.24 g/mol
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant, Target Organ Toxicity (Blood), Aquatic Toxicity

| Combustion Byproducts | Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen fluoride (HF) |

Hazard Assessment & Causality (The "Why" Behind the Protocol)

To build a culture of safety, researchers must understand why specific disposal routes are chosen. The hazards of 2-amino-N-(2-fluorophenyl)benzamide are directly linked to its molecular architecture:

  • The Aniline Moiety: Aromatic amines are notorious for their ability to induce methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), which severely impairs oxygen transport in the blood. Dermal exposure or inhalation of dust must be strictly prevented.

  • The Fluorophenyl Ring: While stable under ambient laboratory conditions, the carbon-fluorine bond breaks down during thermal destruction (incineration). This releases Hydrogen Fluoride (HF) gas , a highly corrosive and systemic toxin.

  • The Amide Linkage: The combustion of nitrogen-containing compounds generates Nitrogen Oxides (NOx) , which are severe respiratory hazards and environmental pollutants.

Operational Safety & Handling Protocol

Before waste is even generated, operational handling must minimize exposure and cross-contamination.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, mixing, and transferring inside a certified Class II Type A2 Biological Safety Cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove with nitrile (minimum 5 mil thickness). The outer glove must be removed and placed in the solid waste bin immediately if contaminated.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Body: Flame-resistant lab coat with fitted cuffs.

  • Static Mitigation: Because the compound is a dry powder, use anti-static weighing boats and grounded spatulas to prevent aerosolization via static repulsion.

Waste Segregation & Accumulation (Logistics)

Under the [1], laboratory chemical waste must be managed meticulously from "cradle to grave."

Step-by-Step Waste Segregation:

  • Categorization: Classify all waste containing this compound (including contaminated Kimwipes, empty vials, and solvent mixtures) as Halogenated Organic Waste .

  • Containerization:

    • Liquids: Store in high-density polyethylene (HDPE) or glass carboys. Do not use metal containers, as trace acidic degradation could lead to corrosion[2].

    • Solids: Place contaminated consumables in a clear, heavy-duty plastic bag inside a rigid, leak-proof 5-gallon pail[3].

  • Labeling: Attach a hazardous waste tag immediately upon placing the first drop/gram of waste into the container. The label must explicitly list "2-amino-N-(2-fluorophenyl)benzamide" and check the "Halogenated" box.

Table 2: RCRA Waste Accumulation Parameters

Parameter Regulatory Standard Validation / Action
Volume Limit (SAA) 55 gallons (Total) or 1 quart (Acute) Transfer to central storage immediately if exceeded[4]
Time Limit < 90 days (Generator dependent) Date label upon first drop; audit weekly[2]
Container Material HDPE or Glass (No Metal) Inspect weekly for bulging, leaks, or degradation[5]

| Headspace | Maximum 90% capacity | Leave 10% for vapor expansion; visually verify[2] |

Final Disposal & Destruction Procedures

Drain disposal or standard municipal landfilling of this compound is illegal and environmentally disastrous[3]. The only acceptable method of destruction is high-temperature incineration.

Destruction Parameters (For EHS and Waste Vendors):

  • Thermal Oxidation: The waste must be injected into a rotary kiln incinerator operating at temperatures exceeding 1,100°C (2,012°F) to ensure the complete cleavage of the highly stable C-F bonds.

  • Exhaust Scrubbing (Critical): The incinerator must be equipped with an alkaline wet scrubber system (e.g., sodium hydroxide spray). This is a non-negotiable requirement to neutralize the massive influx of HF and NOx gases generated during the combustion of the fluorophenyl and benzamide groups.

Spill Response Protocol (Self-Validating System)

A self-validating protocol ensures that every step confirms the success of the previous one. In the event of a powder spill on the benchtop:

  • Isolate & Evacuate: Immediately clear personnel from the immediate vicinity. Verify isolation by placing physical barriers or warning signs.

  • Don Emergency PPE: Upgrade to a fitted N95 or P100 particulate respirator if the spill occurred outside a ventilated enclosure.

  • Wet Sweeping (No Brushes): Do NOT dry sweep, which aerosolizes the toxic aniline dust. Lightly mist the spilled powder with a compatible solvent (e.g., 70% isopropanol) to bind the particulates.

  • Absorption & Collection: Wipe the area with absorbent pads. Place all pads into the designated solid halogenated hazardous waste container.

  • Validation Wipe (The Self-Check): Swab the cleaned area with a solvent-dampened cloth and run a quick TLC or LC-MS swab test to validate that zero residual compound remains on the surface.

Waste Routing Workflow Visualization

The following diagram illustrates the logical flow of waste generation to safe environmental discharge, highlighting the critical intervention points for fluorinated compounds.

G A Waste Generation: 2-amino-N-(2-fluorophenyl)benzamide B Solid Waste (Contaminated PPE, Powders) A->B C Liquid Waste (Dissolved in Solvents) A->C D Halogenated Organic Waste Stream B->D C->D E RCRA Accumulation (<90 Days, Secondary Containment) D->E Label & Store F High-Temperature Incineration (>1100°C) E->F Licensed Transport G Alkaline Scrubber (Neutralizes HF & NOx) F->G Toxic Exhaust (HF/NOx) H Safe Environmental Discharge G->H Neutralized

Fig 1: Cradle-to-grave disposal routing for fluorinated aniline-amide laboratory waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf. Available at:[Link][6]

  • Environmental Marketing Services. Disposal of Chemicals in the Laboratory. Available at:[Link][1]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available at:[Link][2]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at:[Link][5]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at:[Link][4]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available at: [Link][3]

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Handling

Personal protective equipment for handling 2-amino-N-(2-fluorophenyl)benzamide

As a Senior Application Scientist, I understand that handling novel or highly specific fluorinated building blocks requires moving beyond generic safety data sheets. To build a truly safe and efficient laboratory environ...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel or highly specific fluorinated building blocks requires moving beyond generic safety data sheets. To build a truly safe and efficient laboratory environment, researchers must understand the causality behind the hazards of specific chemical structures.

Below is a comprehensive, self-validating operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 2-amino-N-(2-fluorophenyl)benzamide .

Physicochemical Hazard Profiling: The "Why" Behind the PPE

To design an effective safety protocol, we must first deconstruct the molecule (CAS: 39511-95-0)[1]. 2-amino-N-(2-fluorophenyl)benzamide presents two distinct structural vectors that dictate our handling strategy:

  • The Primary Amine (2-amino group): Anilines and their derivatives are notorious for their potential to cause skin sensitization and, upon systemic absorption, methemoglobinemia. While the benzamide backbone offers some steric and electronic dampening, the free amino group still triggers standard hazard classifications, including H315 (Skin irritation) and H319 (Serious eye irritation) [2].

  • The Fluorophenyl Moiety: The addition of a fluorine atom significantly increases the molecule's lipophilicity (LogP). When handled as a dry powder, fluorinated organics are highly prone to static scatter, which can easily aerosolize the compound and trigger H335 (Respiratory irritation) [2]. Furthermore, if this lipophilic compound is dissolved in dipolar aprotic solvents (e.g., DMSO or DMF) for biological screening, the solvent acts as a penetration enhancer, rapidly transporting the hazardous compound across the stratum corneum if it breaches your gloves.

Understanding these mechanisms is critical. It is not enough to simply wear PPE; you must wear the correct PPE to interrupt these specific exposure pathways (3)[3].

Quantitative PPE & Containment Matrix

The following table summarizes the required protective equipment, specifying quantitative thresholds and the mechanistic justification for each choice.

Hazard VectorRequired PPE / ContainmentMaterial SpecificationMechanistic Justification
Dermal (Solid) Nitrile GlovesSingle layer, 5 mil thicknessProvides an adequate physical barrier against solid particulate transfer.
Dermal (Solution) Double Nitrile or ButylOuter: 5 mil, Inner: 5 milDMSO acts as a rapid penetration enhancer. Double gloving delays solvent breakthrough time, allowing safe doffing upon a splash.
Ocular Safety GogglesANSI Z87.1 compliant, indirect ventProtects against H319 eye irritation from static-induced aerosolized dust or solvent splash.
Respiratory Chemical Fume HoodFace velocity: 0.4–0.6 m/s (80–120 fpm)Mitigates H335 respiratory irritation by capturing aerosolized powders before they reach the breathing zone.
Body Laboratory CoatFlame-resistant (FR) Nomex, fully buttonedPrevents micro-particulate accumulation on porous street clothing.

Self-Validating Operational Workflow

Do not rely on assumptions when handling reactive intermediates. Every step in this protocol includes a self-validating check to ensure the safety system is actively functioning, aligning with the guidelines set forth in Prudent Practices in the Laboratory (4)[4].

Step 1: Containment Verification
  • Action: Turn on the chemical fume hood and verify the digital monitor reads between 0.4 and 0.6 m/s.

  • Self-Validation: Tape a standard Kimwipe to the bottom of the sash. If the tissue is drawn steadily inward without violent fluttering, the laminar flow is stable and safe for powder handling.

Step 2: PPE Donning & Integrity Check
  • Action: Don a fully buttoned lab coat, ANSI Z87.1 goggles, and your first layer of 5-mil nitrile gloves.

  • Self-Validation (The Inflation Test): Before donning the outer pair of gloves (if working with DMSO), trap ambient air inside the glove by twisting the cuff. Apply gentle pressure. If the glove cannot hold the air pressure for 5 seconds, it has a micro-puncture and must be discarded.

Step 3: Anti-Static Weighing Protocol
  • Action: Bring the sealed vial of 2-amino-N-(2-fluorophenyl)benzamide into the hood. Because fluorinated powders hold static charge, use an anti-static zero-stat gun (ionizer) on the weighing paper and the vial before opening.

  • Action: Use a grounded stainless-steel spatula to transfer the powder. Avoid plastic spatulas, which generate triboelectric charge and cause the powder to aerosolize.

Step 4: Solubilization & Transfer
  • Action: If creating a stock solution, add your solvent (e.g., DMSO) slowly down the side of the vial to prevent powder kick-up.

  • Caution: Once dissolved, the compound's dermal threat level increases exponentially. If a drop of the solution touches your outer glove, immediately doff the outer glove, wash the inner gloved hands with ethanol, and don a fresh outer pair.

Spill Response and Waste Disposal

  • Solid Spills: Do not dry sweep, as this will aerosolize the respiratory irritant. Mist the spill lightly with water or a 10% ethanol solution to bind the powder, then wipe it up with damp absorbent pads.

  • Liquid Spills (in Solvent): Cover immediately with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Disposal: Place all contaminated wipes, empty vials, and PPE into a clearly labeled, sealable hazardous waste container. Do not mix with acid waste, as the basic primary amine may react exothermically.

Exposure Control & Handling Workflow

G A Solid Compound (CAS: 39511-95-0) B Primary Containment (Fume Hood / BSC) A->B Transfer Sealed Vial C PPE Validation (Double Nitrile, Goggles) B->C Verify Face Velocity D Anti-Static Weighing (Minimize Aerosol) C->D Don & Inspect E Solubilization (DMSO / DMF) D->E Grounded Spatula F Hazardous Waste (EPA Compliant) E->F Liquid/Solid Disposal

Workflow for the safe handling, solubilization, and disposal of fluorinated benzamide derivatives.

References

  • CymitQuimica. "2-Amino-N-(2-fluorophenyl)benzamide | CAS: 39511-95-0". 1

  • BLD Pharm. "Hazard Statements for Fluorinated Benzamide Derivatives". 2

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies of Sciences, Engineering, and Medicine.4

  • Loyola University Chicago / OSHA. "Personal Protective Equipment (PPE) Guidelines". 3

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